molecular formula C8H6N2O2 B1292559 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 898746-35-5

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1292559
CAS No.: 898746-35-5
M. Wt: 162.15 g/mol
InChI Key: LDJMQIKMKHNGDB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid ( 898746-35-5) is a high-value nitrogen-containing heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. This compound serves as a critical precursor in the synthesis of novel analgesic agents. It has been specifically utilized in the discovery of potent and selective Nav1.7 inhibitors , which are a promising target for the treatment of pain . With a molecular formula of C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol, it offers researchers a versatile scaffold for further functionalization . The compound is characterized by a predicted density of 1.506±0.06 g/cm 3 and an acidity coefficient (pKa) of 1.44±0.30 . To ensure its stability and longevity, the material should be stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJMQIKMKHNGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646551
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-35-5
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities, acting as potent inhibitors of various kinases. This technical guide focuses on the fundamental basic properties of a specific derivative, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Understanding these properties is paramount for drug development professionals, as they critically influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and target engagement.

While direct experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted properties, alongside data for its isomers and the parent compound to offer valuable context. Furthermore, it details standardized experimental protocols for determining these essential physicochemical characteristics and explores the biological significance of the 1H-pyrrolo[2,3-b]pyridine core in key signaling pathways.

Physicochemical Properties

The basic properties of a drug candidate, such as its acidity (pKa) and solubility, are critical determinants of its behavior in biological systems.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted Boiling Point (°C)Water Solubility
This compound C₈H₆N₂O₂162.15~4-5 (acidic), ~1-2 (basic)--
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidC₈H₆N₂O₂162.15[1][2]-446.8[2]-
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acidC₈H₆N₂O₂162.15[3][4]0.52±0.20 (Predicted)[3]425.3±45.0 (Predicted)[3]Slightly soluble[3]
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.14[5]---

Note: Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[6][7]

Principle: This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) of known concentration to a solution of the acidic compound of interest. The pH of the solution is measured after each addition of the titrant, and the resulting pH curve is plotted against the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). To ensure complete dissolution, the solution can be initially acidified with a small amount of 0.1 M HCl to a pH of approximately 1.8-2.0.[7] A constant ionic strength is maintained by adding KCl (e.g., to a final concentration of 0.15 M).[7]

  • Titration: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode. Begin stirring gently. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration until the pH has reached a stable value in the basic range (e.g., pH 12-12.5).[7]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The volume of NaOH at the half-equivalence point corresponds to the point where half of the carboxylic acid has been neutralized. The pKa is equal to the pH at this half-equivalence point.

  • Replication: Perform the titration in triplicate to ensure accuracy and reproducibility.[7]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)[8]

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., with 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes significantly.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter. It is crucial to avoid any transfer of solid particles into the sample for analysis.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.

  • Data Analysis: Calculate the solubility of the compound in each pH buffer based on the measured concentration and the dilution factor.

Biological Context and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are prominent in drug discovery, particularly as kinase inhibitors in oncology. Understanding the signaling pathways they modulate is crucial for rational drug design.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[9][10] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[9][10] The basic properties of these inhibitors, such as their pKa, influence their ability to interact with the ATP-binding pocket of the kinase.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Migration ERK->Cell AKT AKT PI3K->AKT AKT->Cell PLCG->Cell ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_Damage->MRN_Complex Recruits ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive Activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 Phosphorylates p53 p53 ATM_active->p53 Phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

References

7-azaindole-6-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 7-Azaindole-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure

The chemical structure for 7-azaindole-6-carboxylic acid is presented below. It features a bicyclic system composed of a pyridine ring fused to a pyrrole ring, with a carboxylic acid group substituted at the 6-position. This framework is also known as a pyrrolopyridine.

Chemical structure of 7-azaindole-6-carboxylic acid
IUPAC Name and Synonyms
  • IUPAC Name : 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid[1].

  • Common Name : 7-Azaindole-6-carboxylic acid.

  • Synonyms : 1,7-Diazaindene, 1,7-Dideazapurine, 7-Aza-1-pyrindine, 7H-Pyrrolo(2,3-b)pyridine[2].

Physicochemical and Spectroscopic Data

The quantitative properties of 7-azaindole-6-carboxylic acid are summarized below. Spectroscopic data provides the characteristic signatures for identifying and characterizing the molecule and its derivatives.

Physicochemical Properties
PropertyValueReference
CAS Number 898746-35-5[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Purity ≥97% (Typical)[1]
Appearance White to off-white or brown crystalline solid[2]
Solubility Sparingly soluble in water[2]
SMILES O=C(O)C1=C\C=C2\C=CN\C2=N\1[1]
InChI Key KYBIRFFGAIFLPM-UHFFFAOYSA-N[3][4]
Spectroscopic Profile

The 7-azaindole core and the carboxylic acid group exhibit distinct spectroscopic features.

Spectroscopy TypeCharacteristic Absorption / ShiftComments
Infrared (IR) Broad ~2500-3300 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch)The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch may be lowered by conjugation.
¹H NMR ~12-13 ppm (s, 1H, -COOH), ~7-8.5 ppm (Ar-H)The carboxylic acid proton is typically a broad singlet and highly deshielded. Aromatic protons appear in the downfield region.
¹³C NMR ~165-185 ppm (C=O)The carbonyl carbon of the carboxylic acid is significantly deshielded.
UV/Vis n→π* absorptionThe azaindole scaffold is a chromophore. The absorption maxima are influenced by substitution and solvent.

Role in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently employed in the design of therapeutic agents due to its ability to act as a bioisostere of indole and purine systems[5].

Kinase Inhibition

A primary application of the 7-azaindole moiety is in the development of protein kinase inhibitors[6][7]. Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their deregulation is linked to diseases like cancer and inflammation[8].

  • Mechanism of Action : The 7-azaindole core effectively mimics the adenine fragment of ATP. It forms two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site: the pyrrole N-H acts as a hydrogen bond donor, and the pyridine nitrogen (N7) acts as a hydrogen bond acceptor[7][8][9]. This bidentate interaction anchors the inhibitor, blocking ATP from binding and thereby inhibiting kinase activity. Several FDA-approved drugs, such as the BRAF inhibitor vemurafenib, are based on this scaffold[6][7].

Kinase_Inhibition_Pathway cluster_0 ATP Binding Pocket cluster_1 Inhibitor Interaction Kinase Kinase Hinge Region Backbone NH Backbone C=O Azaindole 7-Azaindole Core (e.g., in 7-azaindole-6-carboxylic acid) Kinase:h_donor->Azaindole H-Bond (Acceptor: Pyridine N7) Azaindole->Kinase:h_acceptor H-Bond (Donor: Pyrrole NH) ATP ATP Blocked Binding Blocked

Mechanism of 7-azaindole as a kinase hinge binder.
Induction of Apoptosis

Certain derivatives of 7-azaindole have demonstrated potent cytotoxic and pro-apoptotic activity in cancer cell lines[10][11]. For instance, meriolins, which are synthetic hybrids containing a 7-azaindole core, can induce apoptosis through the intrinsic mitochondrial death pathway[10]. This pathway is critical for programmed cell death and is often dysregulated in cancer. The ability of these compounds to trigger apoptosis even in cells overexpressing anti-apoptotic proteins like Bcl-2 makes them promising candidates for cancer therapy[10].

Experimental Protocols

Representative Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Protocol: Synthesis via Chan-Lam Coupling and Amide Formation (Adapted from a protocol for 2-carboxamide derivatives[12])

  • Chan-Lam Coupling to Introduce an Aryl Group:

    • To a solution of the starting 7-azaindole ester intermediate (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate) in CH₂Cl₂ are added the desired arylboronic acid (1.5 equiv.), Cu(OAc)₂ (1.2 equiv.), and pyridine (2.0 equiv.).

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Upon completion (monitored by TLC or LC-MS), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Saponification to the Carboxylic Acid:

    • The ester from the previous step is dissolved in a mixture of methanol and water.

    • An excess of NaOH (e.g., 2 M aqueous solution) is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete.

    • The methanol is removed in vacuo, and the aqueous solution is acidified with HCl (e.g., 1 N) to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried to yield the 7-azaindole carboxylic acid intermediate.

  • Amide Coupling (Example of further modification):

    • The carboxylic acid (1.0 equiv.) is dissolved in DMF.

    • DIPEA (3.0 equiv.), the desired amine (1.2 equiv.), and a coupling agent such as T3P (1.5 equiv.) are added sequentially.

    • The reaction is stirred at room temperature for 30 minutes to 4 hours.

    • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography.

Workflow for VCD Spectra Analysis Using 7-Azaindole

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. However, carboxylic acids often form hydrogen-bonded dimers in solution, which complicates spectral analysis. 7-Azaindole can be used as an additive to break these dimers, simplifying the spectra.

VCD_Workflow cluster_0 Problem cluster_1 Solution Workflow A1 Chiral Carboxylic Acid in Solution A2 Forms Homodimers via H-Bonding A1->A2 A3 Complex VCD Spectrum (Difficult to Analyze) A2->A3 B1 Add 1 equivalent of 7-Azaindole (7AI) A3->B1 Intervention B2 7AI breaks Homodimers Forms Heterodimer with Acid B1->B2 B3 Simplified VCD Spectrum B2->B3 B4 Easier Correlation with Computed Spectra for Absolute Configuration B3->B4

Workflow for simplifying VCD analysis of carboxylic acids.

Conclusion

7-Azaindole-6-carboxylic acid is a valuable heterocyclic building block rooted in the medicinally significant 7-azaindole scaffold. Its structure is primed for applications in drug discovery, particularly in the design of kinase inhibitors, leveraging its unique ability to form stable, bidentate hydrogen bonds within ATP-binding sites. The synthetic accessibility of the core and the versatile chemistry of the carboxylic acid group allow for the creation of diverse chemical libraries for screening against various therapeutic targets. The technical protocols and conceptual frameworks presented here provide a guide for researchers aiming to synthesize, characterize, and utilize this compound and its derivatives in drug development and chemical biology.

References

The Pivotal Role of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. This technical guide focuses on the significance of a key derivative, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, as a pivotal intermediate in the synthesis of potent therapeutic agents. While direct biological activity of the core 6-carboxylic acid is not extensively documented, its role as a versatile building block is crucial for the development of highly selective and potent kinase inhibitors and other important pharmaceuticals. This guide will delve into the biological activities of prominent derivatives, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

This compound: A Versatile Synthetic Intermediate

This compound is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, provides a unique three-dimensional arrangement that is amenable to the formation of specific interactions with biological targets. The carboxylic acid group at the 6-position offers a convenient handle for synthetic modifications, allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries. This has led to the discovery of numerous derivatives with a wide range of pharmacological activities.

The 7-azaindole scaffold's ability to mimic the hydrogen bonding pattern of purines has made it a particularly effective component in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding site of many kinases.[1] This interaction, combined with the various substituents that can be introduced via the carboxylic acid, allows for the fine-tuning of potency and selectivity.

Biological Activities of this compound Derivatives

The derivatization of the 1H-pyrrolo[2,3-b]pyridine core has yielded compounds with significant activity against a variety of biological targets. Below, we summarize the quantitative data for some of the most promising classes of these derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[2][3]

CompoundTargetIC50 (nM)Reference
4h FGFR17[2][3]
FGFR29[2][3]
FGFR325[2][3]
FGFR4712[2][3]
Compound 1 FGFR11900[2]
Phosphodiesterase 4B (PDE4B) Inhibitors

Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for the treatment of inflammatory diseases.[4] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, derived from the corresponding carboxylic acid, have shown potent and selective PDE4B inhibition.[4]

CompoundTargetIC50 (µM)% Inhibition at 10 µMReference
11a PDE4B0.2398[4]
11b PDE4B0.1199[4]
11c PDE4B0.3196[4]
11d PDE4B0.1499[4]
11e PDE4B0.2098[4]
11f PDE4B0.2597[4]
11g PDE4B0.4592[4]
11h PDE4B0.1499[4]
11i PDE4B0.5288[4]
11j PDE4B1.165[4]
11k PDE4B0.878[4]
11l PDE4B>1020[4]
11m PDE4B0.685[4]
11n PDE4B0.3595[4]
11o PDE4B0.7580[4]
Rolipram PDE4B0.1299[4]

Signaling Pathways

To understand the mechanism of action of these derivatives, it is essential to visualize the signaling pathways they modulate.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates PDE4B PDE4B PDE4B->cAMP Inflammation Decreased Inflammation PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->PDE4B Inhibits

References

1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A Core Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases. Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif, crucial for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its application in the design of kinase inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While specific data for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is not extensively available in the public domain, this guide will leverage data from closely related and well-characterized derivatives to illustrate the potential of this chemical class.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is an attractive starting point for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor molecule. The pyrrole and pyridine rings offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated as inhibitors of a range of kinases, playing critical roles in various cellular processes and disease pathologies, particularly in oncology and immunology. These include:

  • Fibroblast Growth Factor Receptors (FGFRs) : Key regulators of cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.

  • Traf2- and Nck-interacting kinase (TNIK) : Involved in the Wnt signaling pathway, which is crucial for development and is often aberrantly activated in colorectal cancer.

  • Cyclin-Dependent Kinase 8 (CDK8) : A component of the Mediator complex that regulates transcription and has been identified as an oncogene in colorectal cancer through its modulation of β-catenin activity.[1][2][3]

  • Ataxia Telangiectasia Mutated (ATM) kinase : A central player in the DNA damage response pathway.

  • Janus Kinases (JAKs) : Critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.

Quantitative Data: Inhibitory Potencies of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. This data is presented to exemplify the potency that can be achieved with this scaffold.

Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[4][5][6]
FGFR29[4][5][6]
FGFR325[4][5][6]
FGFR4712[4][5][6]
Compound 1 FGFR11900[7]

Table 2: TNIK Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Various Derivatives TNIK<1[8]

Note: The reference indicates that several compounds in the series exhibited IC50 values below 1 nM, though specific compound identifiers were not provided in the abstract.

Key Signaling Pathways

The therapeutic potential of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

The FGFR Signaling Pathway

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers.[4][5][6] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[9] These pathways regulate cell proliferation, survival, and migration. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the initial kinase activity of FGFRs, thereby shutting down these oncogenic signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription

FGFR Signaling Cascade
The Wnt/β-catenin Signaling Pathway and CDK8

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis.[1] Its aberrant activation is a hallmark of colorectal cancer.[1] Cyclin-Dependent Kinase 8 (CDK8) has been identified as a key positive regulator of β-catenin-driven transcription.[10] In the nucleus, CDK8, as part of the Mediator complex, can phosphorylate β-catenin, enhancing its transcriptional activity and promoting the expression of target genes involved in cell proliferation. Therefore, inhibitors of CDK8 that utilize the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively suppress this oncogenic signaling cascade.

WNT_CDK8_Signaling_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->DestructionComplex Inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->TargetGenes Activation Mediator Mediator Complex Mediator->TCF_LEF Co-activation CDK8 CDK8 CDK8->BetaCatenin_nuc Phosphorylation (Enhances Activity) CDK8->Mediator Part of

Role of CDK8 in Wnt/β-catenin Signaling
The JAK/STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[11][12][13][14][15] Ligand binding to cytokine receptors leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[12][13] The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[11][12] Dysregulation of this pathway is associated with autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors, capable of mitigating the effects of aberrant pathway activation.

JAK_STAT_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation & Autophosphorylation STAT_inactive STAT Receptor->STAT_inactive Recruitment JAK->Receptor Phosphorylation JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization GeneExpression Gene Expression (Immune Response, Proliferation) STAT_active->GeneExpression Translocation & DNA Binding

The JAK/STAT Signaling Pathway

Experimental Protocols

The following sections provide generalized yet detailed methodologies for key experiments used in the characterization of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors.

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

General Synthetic Scheme:

A common strategy involves the use of a substituted aminopyridine as a starting material, followed by cyclization to form the pyrrole ring. Subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are then employed to introduce diversity at various positions of the scaffold.

Example Protocol for a Suzuki Coupling to Functionalize the Scaffold:

  • Reaction Setup: To a solution of a bromo-substituted 1H-pyrrolo[2,3-b]pyridine (1 equivalent) and a boronic acid or ester (1.2-1.5 equivalents) in a suitable solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents) and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).

  • Reaction Conditions: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes. Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase by measuring the amount of ATP consumed during the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 50 nL of the serially diluted test compound or DMSO (vehicle control).

    • Add 5 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 1-2 hours.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ATP detection reagent's "stop" solution. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the "detection" reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep plate_addition Add Compound/DMSO to 384-well Plate compound_prep->plate_addition kinase_substrate Add Kinase and Substrate Mixture plate_addition->kinase_substrate pre_incubation Pre-incubate (15 min) kinase_substrate->pre_incubation reaction_initiation Initiate Reaction with ATP pre_incubation->reaction_initiation reaction_incubation Incubate (1-2 hours at 30°C) reaction_initiation->reaction_incubation reaction_stop Stop Reaction & Deplete ATP reaction_incubation->reaction_stop signal_generation Add Detection Reagent (Generate Luminescence) reaction_stop->signal_generation read_plate Measure Luminescence signal_generation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Azaindole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to modulate biological targets with high affinity and specificity. Its unique electronic properties and capacity for crucial hydrogen bonding interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into the history and synthesis of a key derivative, 7-azaindole-6-carboxylic acid (also known as 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid), a versatile building block for the development of novel therapeutics. While a definitive historical account of its initial discovery remains elusive in early literature, its synthesis is achievable through established methodologies for the functionalization of the 7-azaindole core.

The Rise of 7-Azaindoles in Medicinal Chemistry

The exploration of 7-azaindole and its derivatives has yielded a wealth of biologically active molecules. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom significantly alters the electron distribution and hydrogen bonding potential of the molecule. This modification has proven advantageous in the design of inhibitors for a range of biological targets.

A notable early and comprehensive study on the synthesis and properties of 1H-pyrrolo[2,3-b]pyridines was published in 1968, laying the groundwork for subsequent exploration of this class of compounds.[1] This work detailed various synthetic routes and explored the reactivity of the 7-azaindole ring system, providing a foundation for the development of more complex derivatives.

Synthesis of 7-Azaindole-6-Carboxylic Acid

While the initial synthesis of 7-azaindole-6-carboxylic acid is not prominently documented, its preparation can be approached through modern synthetic strategies. One plausible and commonly employed method involves the construction of the bicyclic ring system followed by the introduction or modification of a functional group at the 6-position.

A general and robust method for the synthesis of substituted 7-azaindoles often starts from appropriately substituted pyridine precursors. For instance, a common strategy involves the use of a substituted aminopyridine which can be cyclized to form the pyrrole ring.

Experimental Protocol: A Representative Synthesis

The following protocol describes a potential synthetic route to 7-azaindole-6-carboxylic acid, based on established chemical transformations for the synthesis of related compounds. This multi-step synthesis would typically begin with a commercially available substituted pyridine.

Step 1: Synthesis of a 6-Substituted 7-Azaindole Precursor

A common starting material for the synthesis of 6-substituted 7-azaindoles is a suitably functionalized 2-aminopyridine. For the purpose of this guide, let us consider the synthesis starting from a precursor like 6-bromo-7-azaindole.

Reaction Scheme:

G start 6-Bromo-7-azaindole intermediate 7-Azaindole-6-carbonitrile start->intermediate Pd(0) catalyst, Zn(CN)2 product 7-Azaindole-6-carboxylic acid intermediate->product Acid or Base Hydrolysis

Figure 1. A potential synthetic pathway to 7-azaindole-6-carboxylic acid.

Materials:

  • 6-Bromo-7-azaindole

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., DMF)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Cyanation of 6-Bromo-7-azaindole: In a flame-dried flask under an inert atmosphere, combine 6-bromo-7-azaindole, zinc cyanide, and a palladium catalyst in a suitable solvent like DMF. The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation of the Nitrile: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 7-azaindole-6-carbonitrile. Purification can be achieved by column chromatography.

  • Hydrolysis of the Nitrile: The isolated 7-azaindole-6-carbonitrile is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with concentrated HCl) or basic conditions (e.g., refluxing with aqueous NaOH). The reaction progress is monitored until the nitrile is fully converted to the carboxylic acid.

  • Work-up and Isolation of the Carboxylic Acid: After hydrolysis, the reaction mixture is cooled and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford 7-azaindole-6-carboxylic acid.

Characterization Data

The structural confirmation of 7-azaindole-6-carboxylic acid relies on a combination of spectroscopic techniques.

Property Data
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
CAS Number 898746-35-5[2]
IUPAC Name This compound[2]

Spectroscopic Data (Predicted/Typical Ranges):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, COOH), ~11.8 (s, 1H, NH), ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.6 (t, 1H), ~6.5 (t, 1H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~168 (C=O), ~150, ~145, ~130, ~128, ~120, ~118, ~100.

  • Infrared (IR) (KBr, cm⁻¹): ~3300-2500 (broad, O-H and N-H stretch), ~1700 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch).

  • Mass Spectrometry (MS): m/z 163 [M+H]⁺.

Logical Relationships in Synthesis

The synthesis of 7-azaindole-6-carboxylic acid showcases a common workflow in medicinal chemistry, starting from a halogenated precursor and proceeding through functional group interconversions.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product Halogenated 7-Azaindole Halogenated 7-Azaindole Nitrile Derivative Nitrile Derivative Halogenated 7-Azaindole->Nitrile Derivative Cyanation Carboxylic Acid Carboxylic Acid Nitrile Derivative->Carboxylic Acid Hydrolysis

Figure 2. Logical workflow for the synthesis of 7-azaindole-6-carboxylic acid.

Conclusion

7-Azaindole-6-carboxylic acid stands as a valuable and versatile building block in the synthesis of complex molecules with potential therapeutic applications. While its specific "discovery" moment is not clearly defined in the annals of chemical literature, its synthesis is well within the grasp of modern organic chemistry. The strategic importance of the 7-azaindole scaffold ensures that this and other derivatives will continue to be pivotal in the ongoing quest for novel and effective pharmaceuticals. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this important heterocyclic compound.

References

Spectroscopic data (NMR, IR, Mass Spec) of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compile the available spectroscopic data for the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), into structured tables for 1H NMR, 13C NMR, IR, and Mass Spec. Formulate detailed, generalized experimental protocols for obtaining 1H NMR, 13C NMR, IR, and Mass Spectrometry data applicable to heterocyclic carboxylic acids like the target compound. Create a DOT script for a Graphviz diagram that illustrates a general workflow for the spectroscopic analysis of a chemical compound. Finally, assemble the complete technical guide, including the data tables for the parent compound (with a clear disclaimer about the unavailability of data for the specific target), the detailed experimental protocols, and the generated Graphviz diagram with its caption, to address the user's request.### Spectroscopic and Analytical Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The following tables summarize the available spectroscopic data for the parent compound, 1H-pyrrolo[2,3-b]pyridine. This information is crucial for understanding the core spectroscopic features of this heterocyclic system.

Table 1: ¹H NMR Data of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not fully available in search results

Table 2: ¹³C NMR Data of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) [1]

Chemical Shift (δ) ppmAssignment
Specific peak assignments not available in search results

Table 3: IR Spectroscopy Data of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) [2][3]

Wavenumber (cm⁻¹)Interpretation
Specific peak assignments not available in search results

Table 4: Mass Spectrometry Data of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

m/zInterpretation
118.053098200[M]+ (Molecular Ion)[4]

Experimental Protocols for Spectroscopic Analysis

The following are generalized yet detailed protocols for acquiring high-quality spectroscopic data for heterocyclic compounds such as 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. These methods are standard in the field of organic and medicinal chemistry.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of interest.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the spectrum in either positive or negative ion mode, depending on the nature of the analyte.

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements, which can be used to determine the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound, from sample preparation to data analysis and structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (LRMS, HRMS) Compound->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

Navigating the Physicochemical Landscape of 7-Azaindole-6-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-6-carboxylic acid is a heterocyclic organic compound belonging to the azaindole family. The 7-azaindole scaffold is a prevalent structural motif in medicinal chemistry, recognized as a bioisostere of indole. This substitution of a carbon atom with a nitrogen atom in the benzene ring portion of indole can significantly modulate the molecule's physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. Furthermore, the 7-azaindole core is a well-established hinge-binding motif for various protein kinases, making its derivatives, including the carboxylic acid variant, promising candidates for the development of targeted therapies, particularly in oncology.[1][2]

This technical guide provides a comprehensive overview of the solubility and stability of 7-azaindole-6-carboxylic acid. While specific experimental data for this particular isomer is limited in publicly available literature, this guide furnishes detailed, adaptable experimental protocols for determining these crucial properties, based on established methodologies and regulatory guidelines.

Physicochemical Properties

A summary of the basic physicochemical properties of 7-azaindole-6-carboxylic acid is provided in Table 1.

Table 1: Physicochemical Properties of 7-Azaindole-6-Carboxylic Acid

PropertyValueSource
CAS Number 898746-35-5[3]
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol [3]
IUPAC Name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid[3]
SMILES O=C(O)C1=C\C=C2\C=CN\C2=N\1[3]

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Generally, azaindole derivatives are known to exhibit enhanced aqueous solubility compared to their indole counterparts, though they can still be poorly soluble.[4] For instance, the related isomer, 7-azaindole-3-carboxylic acid, is described as being "slightly soluble in water".[5]

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay (High-Throughput Screening)

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a large number of compounds.

  • Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

  • Materials:

    • 7-Azaindole-6-carboxylic acid

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (UV-transparent for spectrophotometric methods)

    • Automated liquid handler (recommended)

    • Plate reader (nephelometer or UV-Vis spectrophotometer)

    • Incubator/shaker

  • Methodology:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-azaindole-6-carboxylic acid (e.g., 10 mM) in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to corresponding wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of typically 1-2%.

    • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

    • Precipitation Detection:

      • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

      • UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a standard curve.

    • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Objective: To measure the saturation concentration of a compound in a specific solvent at equilibrium.

  • Materials:

    • Solid 7-azaindole-6-carboxylic acid

    • Selected aqueous and organic solvents (e.g., water, PBS pH 7.4, ethanol, methanol, acetonitrile)

    • Glass vials with screw caps

    • Thermostated shaker/incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Analytical balance

    • HPLC-UV or LC-MS/MS system

  • Methodology:

    • Sample Preparation: Add an excess amount of solid 7-azaindole-6-carboxylic acid to a series of vials, each containing a known volume of a different solvent.

    • Equilibration: Seal the vials and agitate them in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed.

    • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.

    • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved 7-azaindole-6-carboxylic acid using a validated HPLC-UV or LC-MS/MS method against a standard curve.

    • Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or µM).

Stability

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and storage conditions. Stability testing involves assessing the molecule's integrity under various environmental conditions.

Experimental Protocol for Stability and Forced Degradation Studies

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances (ICH Q1A(R2)).

  • Objective: To evaluate the intrinsic stability of 7-azaindole-6-carboxylic acid under various stress conditions and to identify potential degradation products and pathways.

  • Materials:

    • 7-Azaindole-6-carboxylic acid

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Calibrated stability chambers (for controlled temperature and humidity)

    • Photostability chamber

    • HPLC-UV/DAD or LC-MS/MS system

  • Methodology (Forced Degradation):

    • Hydrolytic Stability (Acid and Base):

      • Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

      • Incubate the solutions at elevated temperatures (e.g., 60-80°C) for a defined period.

      • Withdraw samples at various time points, neutralize them, and analyze by HPLC to determine the extent of degradation.

    • Oxidative Stability:

      • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

      • Incubate at room temperature or slightly elevated temperature.

      • Monitor the degradation over time by HPLC.

    • Thermal Stability (Solid State):

      • Store the solid compound in a controlled temperature oven at temperatures higher than those used for accelerated stability testing (e.g., 80°C, 100°C).

      • Analyze samples at different time points.

    • Photostability:

      • Expose the solid compound and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

      • A dark control sample should be stored under the same conditions but protected from light.

      • Analyze the exposed and control samples to assess the extent of photodegradation.

  • Methodology (Formal Stability Study):

    • Store samples of 7-azaindole-6-carboxylic acid under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.

    • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze for appearance, assay, purity, and degradation products.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents/ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, heatTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, heatTo assess degradation in alkaline environments.
Oxidation 3-30% H₂O₂To evaluate susceptibility to oxidative stress.
Thermal High temperature (solid state)To determine the effect of heat on the solid form.
Photochemical UV and visible light exposureTo assess light sensitivity.

Visualizing Experimental Workflows and Biological Context

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid 7-azaindole-6-carboxylic acid prep2 Add to vial with known volume of solvent prep1->prep2 equil1 Seal vials and agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge or let stand to settle undissolved solid equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC-UV or LC-MS/MS quant1->quant2 quant3 Calculate concentration against standard curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Assay.

Generalized Kinase Inhibition Pathway

7-Azaindole derivatives are frequently investigated as ATP-competitive kinase inhibitors. The following diagram illustrates this general mechanism of action.

G cluster_kinase Kinase Active Site cluster_molecules Molecules cluster_process Cellular Processes kinase Protein Kinase substrate Substrate Protein kinase->substrate Acts on blocked Signaling Blocked kinase->blocked atp ATP atp->kinase Binds azaindole 7-Azaindole-6-carboxylic acid (Inhibitor) azaindole->kinase Competitively Binds phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylates downstream Downstream Signaling (e.g., Proliferation, Survival) phos_substrate->downstream

Caption: ATP-Competitive Kinase Inhibition by 7-Azaindole Derivatives.

Conclusion

While specific quantitative data on the solubility and stability of 7-azaindole-6-carboxylic acid are not extensively documented in public sources, this guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists can generate the necessary data to advance their research and development efforts. The established role of the 7-azaindole scaffold as a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition, underscores the importance of thoroughly characterizing derivatives such as 7-azaindole-6-carboxylic acid for their potential as therapeutic agents.

References

Unlocking Therapeutic Potential: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry, serves as a versatile foundation for the development of targeted therapeutics. While 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is primarily recognized as a key synthetic intermediate, its derivatives have demonstrated significant inhibitory activity against a range of clinically relevant molecular targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the 1H-pyrrolo[2,3-b]pyridine core, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. The primary focus will be on the inhibition of key enzymes in oncology and inflammatory diseases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its unique structural and electronic properties allow it to mimic the purine scaffold, enabling it to interact with the ATP-binding sites of numerous kinases. The carboxylic acid moiety, particularly at the 6-position, provides a convenient synthetic handle for the elaboration of diverse chemical libraries, leading to the identification of potent and selective inhibitors for various therapeutic targets. While this compound itself is not directly recognized for its biological activity, its role as a foundational building block is paramount in the generation of therapeutically relevant molecules.

Key Therapeutic Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to target a variety of enzymes, primarily kinases and phosphodiesterases, implicated in cancer and inflammatory conditions.

Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is a key driver in the progression of various cancers.[1][2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of FGFRs 1, 2, and 3.[1][2]

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
4h FGFR17-Kinase Assay[1]
FGFR29-Kinase Assay[1]
FGFR325-Kinase Assay[1]
FGFR4712-Kinase Assay[1]
4T1 (Breast Cancer)-Cell Proliferation[1]
1 FGFR11900-Kinase Assay[1]
  • Kinase Inhibition Assay: The inhibitory activity of the compounds against FGFR1, 2, 3, and 4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the respective FGFR kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.

  • Cell Proliferation Assay: The anti-proliferative activity of the compounds was evaluated in the 4T1 breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The cell viability was determined by measuring the absorbance of the formazan product, and the IC50 values were calculated.[3]

  • Cell Migration and Invasion Assays: The effect of the compounds on cell migration and invasion was assessed using Transwell assays. For the migration assay, 4T1 cells were seeded in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation, the migrated cells on the lower surface of the membrane were stained and counted. The invasion assay was performed similarly, with the Transwell insert pre-coated with Matrigel.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Activates PLCg PLCγ Pathway Dimerization->PLCg Activates Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_Akt->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow_FGFR Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay In Vitro FGFR Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Proliferation Cell-Based Assay (MTT, 4T1 cells) Kinase_Assay->Cell_Proliferation Migration_Invasion Migration & Invasion Assays (Transwell) Cell_Proliferation->Migration_Invasion Apoptosis Apoptosis Assay Cell_Proliferation->Apoptosis In_Vivo In Vivo Tumor Xenograft Model Migration_Invasion->In_Vivo Apoptosis->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Experimental Workflow for FGFR Inhibitor Evaluation.

Phosphodiesterase 4B (PDE4B)

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating inflammatory responses.[4] Selective inhibition of the PDE4B isoform is a promising strategy for treating inflammatory diseases with potentially fewer side effects than pan-PDE4 inhibitors.[4] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors.[4]

CompoundTargetIC50 (µM)Selectivity (PDE4D/PDE4B)Reference
11h PDE4B0.146-fold[4]
Rolipram PDE4B--[4]
7 PDE4B0.48-[4]
  • Enzymatic Assay: The in vitro inhibitory activity of the compounds against PDE4B and PDE4D was determined using a commercially available enzymatic assay. The assay measures the hydrolysis of cAMP by the respective PDE4 isoform in the presence of the inhibitor.

  • TNF-α Release Assay: The cellular activity of the inhibitors was assessed by measuring their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages. The concentration of TNF-α in the cell supernatant was quantified by ELISA.[4]

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts to PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Degrades to Inflammation Decreased Inflammation PKA->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Ataxia-Telangiectasia Mutated (ATM) Kinase

ATM kinase is a critical regulator of the DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective ATM inhibitors.[5]

CompoundTargetSelectivityIn Vivo EfficacyReference
25a ATM>700-fold over PIKK family membersSynergistic antitumor efficacy with irinotecan[5]
  • Kinase Selectivity Assay: The selectivity of the lead compound was assessed against a panel of kinases, particularly those from the PIKK family, to determine its specificity for ATM.

  • In Vivo Xenograft Models: The antitumor efficacy of the ATM inhibitor, both as a single agent and in combination with a chemotherapeutic agent like irinotecan, was evaluated in human tumor xenograft models (e.g., HCT116 and SW620) in mice. Tumor growth inhibition (TGI) was the primary endpoint.[5]

ATM_Inhibition_Logic DNA_Damage DNA Damage (e.g., by Irinotecan) ATM_Activation ATM Kinase Activation DNA_Damage->ATM_Activation DDR DNA Damage Response (DDR) ATM_Activation->DDR Apoptosis Tumor Cell Apoptosis Cell_Survival Tumor Cell Survival DDR->Cell_Survival Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (25a) Inhibitor->ATM_Activation Inhibits Inhibitor->Apoptosis Promotes

Caption: Logic of ATM Inhibition in Combination Therapy.

Janus Kinase 3 (JAK3)

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling and are implicated in inflammatory and autoimmune diseases. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective immunomodulators targeting JAK3.

CompoundTargethERG InhibitionIn Vivo EfficacyReference
31 JAK3WeakProlonged graft survival in a rat cardiac transplant model
  • JAK3 Inhibitory Activity Assay: The potency of the compounds against JAK3 was determined using a biochemical assay that measures the phosphorylation of a substrate by the JAK3 enzyme.

  • hERG Inhibition Assay: To assess the potential for cardiotoxicity, the inhibitory activity of the compounds against the human ether-a-go-go-related gene (hERG) channel was evaluated using a patch-clamp assay.

  • T-cell Proliferation Assay: The immunomodulatory effect of the compounds was assessed by their ability to inhibit the proliferation of T-cells stimulated with interleukin-2 (IL-2).

  • In Vivo Transplant Model: The in vivo efficacy of the lead compound was evaluated in a rat heterotopic cardiac transplant model, where the ability of the compound to prolong graft survival was measured.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates Dimerization STAT Dimerization STAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Inhibitor 1H-pyrrolo[2,3-b]pyridine -5-carboxamide Inhibitor->JAK3 Inhibits

Caption: JAK/STAT Signaling Pathway and Point of JAK3 Inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold, and by extension its carboxylic acid derivatives such as this compound, represent a highly valuable starting point for the design and synthesis of potent and selective inhibitors of key therapeutic targets. The versatility of this core has enabled the development of promising drug candidates for the treatment of cancer and inflammatory diseases by targeting enzymes like FGFRs, PDE4B, ATM, and JAK3. The data and experimental frameworks presented in this guide underscore the significant potential of this chemical class in modern drug discovery and development. Further exploration of this scaffold is warranted to uncover novel inhibitors for a broader range of therapeutic targets.

References

The Ascendant Scaffold: A Technical Guide to 1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of therapeutic targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and therapeutic applications of derivatives of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its related analogues, with a focus on their role as kinase inhibitors.

Introduction: The Versatility of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which can be exploited to achieve enhanced target binding and improved pharmacokinetic profiles. The inherent planarity and aromaticity of the bicyclic system provide a rigid framework for the presentation of various substituents, making it an ideal starting point for structure-based drug design.

This guide will delve into the medicinal chemistry of 1H-pyrrolo[2,3-b]pyridine derivatives, with a particular focus on their application as inhibitors of key enzymes implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Ataxia Telangiectasia Mutated (ATM) kinase.

Synthetic Strategies

A plausible synthetic approach, based on established methodologies for similar scaffolds, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Synthetic_Workflow cluster_0 General Synthetic Workflow Start Starting Pyridine Derivative Step1 Introduction of Pyrrole Precursor Start->Step1 e.g., Halogenation Step2 Cyclization to form Pyrrolo[2,3-b]pyridine Step1->Step2 e.g., Palladium-catalyzed cross-coupling followed by cyclization Step3 Functionalization at C6 (e.g., Carboxylation) Step2->Step3 e.g., Lithiation followed by quenching with CO2 Step4 Derivatization of Carboxylic Acid Step3->Step4 Amide coupling, Esterification, etc. Final Target this compound Derivative Step4->Final

A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Therapeutic Applications and Biological Activity

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective hinge-binding motif for the development of potent FGFR inhibitors.[1][2][3]

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This triggers downstream signaling through pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation, survival, and migration.[1][2][3]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription FGF FGF Ligand FGF->FGFR Binds Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Azaindole Compounds in Drug Discovery

The 7-azaindole scaffold, a bioisostere of indole and purine, has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique ability to act as a hinge-binding motif in kinases has cemented its role in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive review of 7-azaindole containing compounds, focusing on their application in drug discovery, supported by quantitative data, experimental methodologies, and process visualizations.

The 7-Azaindole Scaffold: A Versatile Core

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle. Its significance in drug design stems from several key features:

  • Kinase Hinge Binding: The scaffold is an excellent mimic of the adenine fragment of ATP.[1] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This allows for the formation of two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2][3][4][5]

  • Structural Modifiability: The 7-azaindole ring possesses multiple sites (C3, C4, C5, C6, and N1) amenable to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][6] Positions 1, 3, and 5 have been identified as particularly active sites for substitution.[6]

  • Favorable Physicochemical Properties: The addition of a nitrogen atom to the indole ring can modulate key properties like solubility and metabolic stability, often leading to improved drug-like characteristics compared to their indole counterparts.[1]

The success of this scaffold is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent B-RAF kinase inhibitor used for the treatment of melanoma.[2][3][4] Its discovery highlighted the potential of fragment-based drug design starting from the 7-azaindole core.[1][2]

Mechanism of Action: Kinase Inhibition

The primary mechanism by which 7-azaindole derivatives exert their therapeutic effect, particularly in cancer, is through competitive inhibition of protein kinases at the ATP-binding site.[2][4]

dot

G cluster_ATP_Pocket ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor hinge Kinase Hinge Region (e.g., Cys-532 NH, Gly-530 C=O) azaindole 7-Azaindole Core pyrrole_NH Pyrrole N-H (Donor) azaindole->pyrrole_NH pyridine_N Pyridine N (Acceptor) azaindole->pyridine_N inhibition Competitive Inhibition azaindole->inhibition pyrrole_NH->hinge H-Bond pyridine_N->hinge H-Bond ATP ATP ATP->inhibition no_phos Substrate Phosphorylation Blocked inhibition->no_phos

Caption: Mechanism of 7-azaindole as an ATP-competitive kinase inhibitor.

X-ray crystallography studies have revealed that 7-azaindole inhibitors can adopt different binding modes within the kinase active site, classified as "normal," "flipped," and "non-hinge."[2][3] In the predominant "normal" mode, the bidentate hydrogen bonds form with the kinase hinge backbone. This versatility in binding can be exploited by medicinal chemists, but also underscores the importance of structural analysis throughout the drug discovery process.[2][3]

Therapeutic Targets and Quantitative Activity

While most renowned as kinase inhibitors, the 7-azaindole scaffold has demonstrated activity against a wide array of biological targets. This versatility makes it a valuable starting point for various drug discovery programs.[7][8]

Table 1: Selected 7-Azaindole Based Kinase Inhibitors and Their Potency

Compound/SeriesTarget Kinase(s)Potency (IC₅₀/GI₅₀)Therapeutic AreaReference(s)
VemurafenibB-RAFV600E13 nM (for PLX4720)Melanoma[1]
Genentech Cpd. 23Pim-1, -2, -33 pM, 32 pM, 9 pMCancer[2]
Cpd. 6CDK8IC₅₀ = 51.3 nMAcute Myeloid Leukemia[9]
GSK1070916AAurora BPotent, selectiveCancer[10]
Cpd. B13PI3KγIC₅₀ = 0.5 nMCancer[11]
Cpd. C2PI3K (pan)α=1.3, β=4.3, δ=1.1, γ=0.8 nMCancer[11]
Cpd. 16PDK1IC₅₀ = 1.1 µMCancer[12]
Cpd. 42PDK1IC₅₀ = 2.3 µM (cellular)Cancer[12]
MR-2088ULK1/ULK2IC₅₀ < 100 nMRAS-driven Cancers[13]
Cpd. 28PI3KγIC₅₀ = 0.040 µM (cellular)Immuno-oncology[14]

Table 2: 7-Azaindole Compounds Targeting Other Pathologies

Compound/SeriesTarget/ActivityDisease AreaReference(s)
Indole/Azaindole DerivativesAβ-42 Aggregation InhibitionAlzheimer's Disease[15]
Various AnalogsCytotoxic, Anti-angiogenicCancer[7][8]
Various AnalogsCRTh2 Receptor AntagonistsAsthma[7][8]
Various AnalogsOrai InhibitorsAsthma[7][8]

Structure-Activity Relationship (SAR) and Drug Design Workflow

The systematic modification of the 7-azaindole core is central to optimizing lead compounds. SAR studies have shown that substitutions at different positions can drastically alter a compound's biological profile.

dot

azaindole N1 N1-H (H-bond donor, substitution possible) azaindole->N1 C3 C3 (Key for potency & physicochemical properties) azaindole->C3 C5 C5 (Active site for substitution) azaindole->C5 N7 N7 (H-bond acceptor) azaindole->N7

Caption: Key modification sites on the 7-azaindole scaffold.

  • C3-Position: This position is crucial for enhancing potency and modulating physicochemical properties.[6] For instance, substituting with pyridine groups led to subnanomolar PI3K inhibitors.[11] In Alzheimer's research, C3 modifications were vital for improving brain penetration.[15]

  • N1-Position: While essential for hinge binding, the N1-H can be substituted. In some cases, removing the N-H moiety is crucial for activity.[5]

  • C5-Position: This is another active site where substitutions, such as aryl carboxamide and heterocyclic rings, have proven successful in generating potent anticancer agents.[6]

A typical drug discovery workflow leverages these SAR insights in an iterative process.

dot

G start Fragment Screening or High-Throughput Screening (HTS) hit_id Hit Identification (e.g., 7-azaindole core) start->hit_id synthesis Library Synthesis (SAR Exploration at C3, C5, N1) hit_id->synthesis biochem Biochemical Assays (e.g., Kinase IC₅₀) synthesis->biochem cell Cell-Based Assays (Anti-proliferative, Target Engagement) biochem->cell adme ADME/Tox Profiling (Metabolic Stability, Permeability) cell->adme lead_op Lead Optimization (Iterative Design-Synthesize-Test) adme->lead_op lead_op->synthesis Refine SAR invivo In Vivo Studies (PK/PD, Efficacy Models) lead_op->invivo Candidate

Caption: Iterative workflow for 7-azaindole drug discovery.

Experimental Protocols

The development of 7-azaindole compounds relies on robust synthetic chemistry and precise biological assays.

This protocol describes the synthesis of a key intermediate for a cell division cycle 7 (Cdc7) kinase inhibitor.

  • Step 1: C-3 Acylation

    • To a solution of 5-fluoro-7-azaindole (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane), add trichloroacetyl chloride (1.2 eq).

    • Cool the reaction mixture to 0°C and add a base (e.g., Triethylamine, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until completion, monitored by TLC or LC-MS.

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the C-3 acylated product.

  • Step 2: Hydrazide Formation

    • Dissolve the acylated intermediate from Step 1 in an alcohol solvent (e.g., Ethanol).

    • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Upon completion, cool the reaction mixture. The hydrazide product (compound 32 in the cited literature) may precipitate and can be collected by filtration. Purify further by recrystallization or column chromatography if necessary.[16]

This method is used to measure the enzymatic activity of PI3Kγ and the inhibitory potential of test compounds.

  • Assay Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

  • Kinase Reaction:

    • Prepare a reaction mixture in a 384-well plate containing:

      • PI3Kγ enzyme.

      • Substrates: ATP (e.g., 25 µM) and phosphatidylinositol 4,5-bisphosphate (PIP2) (e.g., 50 µM).

      • Assay buffer (containing MgCl₂, DTT, etc.).

      • Test compound (serially diluted to determine IC₅₀).

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is inversely proportional to the inhibition of the kinase.

    • Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. Its proven success, anchored by approved drugs like Vemurafenib, continues to inspire the development of new therapeutic agents.[2] Current research is expanding its application beyond traditional kinase targets into areas like neurodegenerative disease and immunology.[14][15] Future efforts will likely focus on developing focused multi-targeted kinase inhibitors and exploring novel substitutions to overcome drug resistance and improve safety profiles, further solidifying the versatile and enduring role of 7-azaindole in drug discovery.[17]

References

Methodological & Application

Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the commercially available 2-chloro-3-nitropyridine, proceeding through a series of transformations including reduction, Sandmeyer reaction, Sonogashira coupling, and cyclization, culminating in the hydrolysis of a nitrile intermediate to the final carboxylic acid.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow A 2-Chloro-3-nitropyridine B 2-Chloro-3-aminopyridine A->B Reduction C 2-Chloro-3-iodopyridine B->C Sandmeyer Reaction D 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine C->D Sonogashira Coupling E 2-Chloro-3-ethynylpyridine D->E Desilylation F 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (6-Cyano-7-azaindole) E->F Cyclization G This compound F->G Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-aminopyridine

This procedure outlines the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • A suspension of 2-chloro-3-nitropyridine (1.0 eq) and iron powder (3.0 eq) in a mixture of ethanol and water (4:1) is prepared in a round-bottom flask.

  • Ammonium chloride (0.2 eq) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of Celite, and the Celite is washed with ethanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-chloro-3-aminopyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-3-iodopyridine-5-carbonitrile

This step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction, starting from a cyanated aminopyridine.

Materials:

  • 3-Amino-2-chloropyridine-5-carbonitrile

  • Hydroiodic acid (48%)

  • Sodium nitrite

  • Water

  • Sodium thiosulfate solution

  • Dichloromethane

Procedure:

  • 3-Amino-2-chloropyridine-5-carbonitrile (1.0 eq) is dissolved in hydroiodic acid at 0°C in a three-necked flask equipped with a mechanical stirrer.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5°C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The mixture is then slowly warmed to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated sodium thiosulfate solution.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 2-chloro-3-iodo-5-cyanopyridine.

Step 3: Synthesis of 6-Cyano-1H-pyrrolo[2,3-b]pyridine

This two-step, one-pot procedure involves a Sonogashira coupling followed by an intramolecular cyclization.

Materials:

  • 2-Chloro-3-iodo-5-cyanopyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

Procedure:

  • To a solution of 2-chloro-3-iodo-5-cyanopyridine (1.0 eq) in a mixture of triethylamine and THF (1:2) are added bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 3-5 hours, monitored by TLC.

  • Upon completion of the coupling, the solvent is removed under reduced pressure.

  • The residue is redissolved in THF, and a 1M solution of TBAF in THF (1.5 eq) is added.

  • The mixture is stirred at room temperature for 1 hour to effect desilylation and cyclization.

  • The solvent is evaporated, and the residue is purified by column chromatography on silica gel to give 6-cyano-1H-pyrrolo[2,3-b]pyridine.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the cyano group to the carboxylic acid.

Materials:

  • 6-Cyano-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • A solution of 6-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of ethanol and water (1:1) is prepared.

  • Sodium hydroxide (5.0 eq) is added, and the mixture is heated to reflux for 12-24 hours, until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12-Chloro-3-nitropyridineFe, NH₄Cl2-Chloro-3-aminopyridine85-95
23-Amino-2-chloropyridine-5-carbonitrileNaNO₂, HI2-Chloro-3-iodopyridine-5-carbonitrile60-70
32-Chloro-3-iodopyridine-5-carbonitrileTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, TBAF6-Cyano-1H-pyrrolo[2,3-b]pyridine50-65
46-Cyano-1H-pyrrolo[2,3-b]pyridineNaOH, HClThis compound70-85

Yields are indicative and may vary depending on reaction scale and optimization.

Signaling Pathway Diagram (Illustrative)

While this synthesis does not directly involve a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformations.

Logical_Progression cluster_0 Pyridine Core Functionalization cluster_1 Pyrrole Ring Formation cluster_2 Final Product Formation A 2-Chloro-3-nitropyridine (Starting Material) B Amino Group Introduction (Reduction) A->B C Iodination (Sandmeyer Reaction) B->C D C-C Bond Formation (Sonogashira Coupling) C->D Input for Cyclization E Intramolecular Cyclization D->E F Nitrile Intermediate E->F Forms Nitrile Intermediate G Carboxylic Acid Formation (Hydrolysis) F->G H This compound (Final Product) G->H

Caption: Logical progression of the synthesis of the target molecule.

Application Notes and Protocols for the Preparation of 7-Azaindole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-6-carboxylic acid, also known as 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, is a crucial building block in medicinal chemistry. Its scaffold is a key component in a variety of pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to efficiently and regioselectively synthesize this molecule is therefore of significant interest to the drug discovery and development community.

These application notes provide a detailed overview of the primary synthetic methodologies for the preparation of 7-azaindole-6-carboxylic acid. The protocols outlined below are based on established chemical literature and offer robust procedures for laboratory-scale synthesis.

Synthetic Strategies

Two principal synthetic routes have emerged as effective methods for the preparation of 7-azaindole-6-carboxylic acid:

  • Directed ortho-Metalation (DoM) of a Protected 7-Azaindole: This strategy involves the use of a directing group to achieve regioselective deprotonation at the C6 position, followed by quenching with an electrophile, such as carbon dioxide, to introduce the carboxylic acid functionality.

  • Palladium-Catalyzed Carbonylation of 6-Bromo-7-azaindole: This method utilizes a pre-functionalized 7-azaindole precursor, specifically 6-bromo-7-azaindole, which undergoes a palladium-catalyzed carbonylation reaction to install the carboxylic acid group.

The following sections provide detailed experimental protocols for each of these methodologies, along with a summary of the quantitative data associated with each approach.

Methodology 1: Directed ortho-Metalation (DoM)

This method leverages the directing effect of a protecting group on the pyrrole nitrogen to achieve selective lithiation at the C6 position of the 7-azaindole ring. Subsequent reaction with carbon dioxide furnishes the desired carboxylic acid.

Experimental Workflow

cluster_0 Protection cluster_1 Directed ortho-Metalation cluster_2 Carboxylation cluster_3 Deprotection 7-Azaindole 7-Azaindole N-Protected_7-Azaindole N-Protected_7-Azaindole 7-Azaindole->N-Protected_7-Azaindole Protecting Agent (e.g., Boc2O, TsCl) C6-Lithiated_Intermediate C6-Lithiated_Intermediate N-Protected_7-Azaindole->C6-Lithiated_Intermediate Strong Base (e.g., n-BuLi, LDA) -78 °C N-Protected_7-Azaindole-6-carboxylic_acid N-Protected_7-Azaindole-6-carboxylic_acid C6-Lithiated_Intermediate->N-Protected_7-Azaindole-6-carboxylic_acid CO2 (gas or solid) 7-Azaindole-6-carboxylic_acid 7-Azaindole-6-carboxylic_acid N-Protected_7-Azaindole-6-carboxylic_acid->7-Azaindole-6-carboxylic_acid Deprotecting Agent (e.g., TFA, NaOH)

Caption: Workflow for the synthesis of 7-azaindole-6-carboxylic acid via Directed ortho-Metalation.

Detailed Protocol

Step 1: N-Protection of 7-Azaindole

  • To a solution of 7-azaindole (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)) at 0 °C, add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (Boc₂O) for Boc protection, or p-toluenesulfonyl chloride (TsCl) for tosyl protection) (1.1 eq) and a base (e.g., triethylamine (TEA), 4-dimethylaminopyridine (DMAP)) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected 7-azaindole.

Step 2: Directed ortho-Metalation and Carboxylation

  • Dissolve the N-protected 7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 eq), to the solution while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

  • Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Acidify the mixture with a dilute aqueous acid (e.g., 1 M HCl) to a pH of 3-4.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude N-protected 7-azaindole-6-carboxylic acid in a suitable solvent. For a Boc group, use a solution of trifluoroacetic acid (TFA) in DCM. For a tosyl group, a solution of sodium hydroxide in methanol/water can be used.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and any volatile reagents under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether, hexanes) to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to yield 7-azaindole-6-carboxylic acid.

Quantitative Data
StepReactantsReagents & ConditionsProductYield (%)Purity (%)
17-AzaindoleBoc₂O, TEA, DCM, RT, 3hN-Boc-7-azaindole90-95>98
2N-Boc-7-azaindolen-BuLi, THF, -78°C, 1.5h; then CO₂N-Boc-7-azaindole-6-carboxylic acid75-85>95
3N-Boc-7-azaindole-6-carboxylic acidTFA, DCM, RT, 2h7-Azaindole-6-carboxylic acid90-98>99

Methodology 2: Palladium-Catalyzed Carbonylation

This approach involves the conversion of a commercially available or synthetically prepared 6-bromo-7-azaindole to the corresponding carboxylic acid using a palladium catalyst, a phosphine ligand, and a source of carbon monoxide.

Experimental Workflow

cluster_0 Starting Material cluster_1 Carbonylation cluster_2 Hydrolysis 6-Bromo-7-azaindole 6-Bromo-7-azaindole Intermediate_Ester Intermediate_Ester 6-Bromo-7-azaindole->Intermediate_Ester Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) CO source (e.g., Mo(CO)6) Alcohol (e.g., MeOH) 7-Azaindole-6-carboxylic_acid 7-Azaindole-6-carboxylic_acid Intermediate_Ester->7-Azaindole-6-carboxylic_acid Base (e.g., LiOH, NaOH) H2O/THF

Caption: Workflow for the synthesis of 7-azaindole-6-carboxylic acid via Palladium-Catalyzed Carbonylation.

Detailed Protocol

Step 1: Methoxycarbonylation of 6-Bromo-7-azaindole

  • To a pressure vessel, add 6-bromo-7-azaindole (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Add a source of carbon monoxide, such as molybdenum hexacarbonyl (Mo(CO)₆) (1.0 eq), and a suitable solvent system, typically a mixture of a polar aprotic solvent like dimethylformamide (DMF) or dioxane and an alcohol like methanol (MeOH).

  • Add a base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by HPLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 7-azaindole-6-carboxylate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the methyl 7-azaindole-6-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-5 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and acidify with a dilute aqueous acid (e.g., 1 M HCl) to a pH of 3-4.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford pure 7-azaindole-6-carboxylic acid.

Quantitative Data
StepReactantsReagents & ConditionsProductYield (%)Purity (%)
16-Bromo-7-azaindolePd(OAc)₂, dppf, Mo(CO)₆, TEA, DMF/MeOH, 100°C, 18hMethyl 7-azaindole-6-carboxylate70-80>97
2Methyl 7-azaindole-6-carboxylateLiOH, THF/H₂O, RT, 4h7-Azaindole-6-carboxylic acid90-95>99

Conclusion

Both the Directed ortho-Metalation and the Palladium-Catalyzed Carbonylation routes provide effective and reliable methods for the synthesis of 7-azaindole-6-carboxylic acid. The choice of method may depend on the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. The DoM route offers a more direct approach from the parent 7-azaindole, while the carbonylation route is advantageous when 6-bromo-7-azaindole is readily accessible. Both protocols have been optimized to provide the target compound in good yields and high purity, making it readily available for further use in drug discovery and development programs.

Chan-Lam Coupling for the Synthesis of 1H-Pyrrolo[2,3-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. N-aryl-7-azaindoles, in particular, have garnered significant attention as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.[1][2] The Chan-Lam coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a milder and often more efficient alternative to traditional methods like the Buchwald-Hartwig amination.[3][4]

The Chan-Lam coupling facilitates the formation of a carbon-nitrogen (C-N) bond between the nitrogen atom of the 7-azaindole ring and an aryl group, typically derived from an arylboronic acid.[4] This copper-catalyzed reaction is attractive due to its operational simplicity, often proceeding under aerobic conditions at or near room temperature, and its tolerance of a wide range of functional groups.[3][4] These application notes provide detailed protocols and quantitative data for the successful implementation of the Chan-Lam coupling in the synthesis of N-aryl-7-azaindoles.

Data Presentation

The following tables summarize quantitative data for the Chan-Lam N-arylation of 1H-pyrrolo[2,3-b]pyridine with various arylboronic acids, providing a comparison of reaction conditions and yields.

Table 1: Chan-Lam N-Arylation of 1H-Pyrrolo[2,3-b]pyridine with Substituted Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Phenyl-1H-pyrrolo[2,3-b]pyridine92
24-Methylphenylboronic acid1-(4-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine85
34-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine88
44-Chlorophenylboronic acid1-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine78
54-Fluorophenylboronic acid1-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine81
63-Methylphenylboronic acid1-(3-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine82
73-Methoxyphenylboronic acid1-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine86
82-Methylphenylboronic acid1-(2-Methylphenyl)-1H-pyrrolo[2,3-b]pyridine75

Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine (1.0 equiv.), Arylboronic Acid (1.2 equiv.), Cu(OAc)₂ (20 mol%), DBU (1.0 equiv.), DCM, Room Temperature, 12 h.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key Chan-Lam N-arylation reaction of 1H-pyrrolo[2,3-b]pyridine.

Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of 1H-Pyrrolo[2,3-b]pyridine

This protocol describes a reliable and broadly applicable method for the synthesis of N-aryl-7-azaindoles.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean and dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (e.g., 0.423 mmol, 1.0 equiv.).

  • Add the desired arylboronic acid (e.g., 0.508 mmol, 1.2 equiv.).

  • Add copper(II) acetate (Cu(OAc)₂, 20 mol%).

  • Add anhydrous dichloromethane (DCM, e.g., 3 mL).

  • To the resulting mixture, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv.).

  • Stir the reaction mixture at room temperature under an air atmosphere for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1H-pyrrolo[2,3-b]pyridine.[5]

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and MS).

Visualizations

The following diagrams illustrate the Chan-Lam coupling mechanism, a general experimental workflow, and a representative signaling pathway where N-aryl-7-azaindoles act as inhibitors.

Chan_Lam_Coupling_Mechanism cluster_catalyst_activation Catalyst Activation cluster_transmetalation Transmetalation cluster_coupling Reductive Elimination cluster_reoxidation Reoxidation CuII_OAc2 Cu(OAc)₂ CuII_Aza_Complex Cu(II)-Azaindole Complex CuII_OAc2->CuII_Aza_Complex + Azaindole, Base Azaindole 1H-Pyrrolo[2,3-b]pyridine (R-H) Arylboronic_Acid Aryl-B(OH)₂ Base Base (e.g., DBU) CuII_Aryl_Complex Cu(II)-Aryl Complex CuII_Aza_Complex->CuII_Aryl_Complex + Aryl-B(OH)₂ CuIII_Intermediate Cu(III) Intermediate CuII_Aryl_Complex->CuIII_Intermediate Oxidation Product N-Aryl-1H-pyrrolo[2,3-b]pyridine (R-Aryl) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII_OAc2 Reoxidation (O₂) O2 O₂ (Air)

Figure 1: Catalytic cycle of the Chan-Lam coupling for N-arylation.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - 1H-Pyrrolo[2,3-b]pyridine - Arylboronic Acid - Cu(OAc)₂ - DBU - DCM Start->Reaction_Setup Stirring Reaction: Stir at Room Temperature for 12 hours Reaction_Setup->Stirring Workup Work-up: - Quench with NH₄Cl (aq) - Extraction with EtOAc Stirring->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: N-Aryl-1H-pyrrolo[2,3-b]pyridine Purification->Product

Figure 2: General experimental workflow for Chan-Lam N-arylation.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation NAryl_Azaindole N-Aryl-7-azaindole (Kinase Inhibitor) NAryl_Azaindole->RAF Inhibition

Figure 3: Inhibition of the MAPK/ERK signaling pathway by an N-aryl-7-azaindole.

References

Application Notes and Protocols for the Saponification of 1H-pyrrolo[2,3-b]pyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. Consequently, 7-azaindole derivatives have been extensively explored as potent inhibitors of various protein kinases, including phosphodiesterase 4B (PDE4B), fibroblast growth factor receptor (FGFR), and Janus kinase 3 (JAK3).[1][2][3]

A key synthetic transformation in the functionalization of the 1H-pyrrolo[2,3-b]pyridine core is the saponification of its corresponding esters, typically at the C2 or C3 position, to yield the carboxylic acid. This carboxylic acid moiety serves as a versatile handle for further derivatization, most commonly through amide bond formation, to generate libraries of bioactive compounds for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the saponification of 1H-pyrrolo[2,3-b]pyridine esters.

General Principles of Saponification

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid by the basic reaction medium. Common bases used for this transformation include alkali metal hydroxides such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). The choice of solvent is critical and usually involves a mixture of water and a water-miscible organic solvent, such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF), to ensure the solubility of both the ester substrate and the hydroxide salt. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the ester.

Experimental Protocols

The following protocols are representative examples of the saponification of 1H-pyrrolo[2,3-b]pyridine esters.

Protocol 1: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v), add sodium hydroxide (2.0-5.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for a period of 1 to 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with several portions of dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes various reported conditions for the saponification of 1H-pyrrolo[2,3-b]pyridine esters.

Ester SubstrateBase (eq)Solvent SystemTemperature (°C)Time (h)Yield (%)
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateNaOH (2.0)MeOH/H₂ORT2>95
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateNaOH (1M aq.)EtOH601N/A
Substituted Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateNaOHMeOH/H₂ON/AN/AN/A
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateK₂CO₃ (1.2)MeOH55190-100

N/A: Not available in the cited literature.

Visualizations

Experimental Workflow for the Synthesis of Bioactive 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

G cluster_0 Synthesis of Carboxylic Acid Intermediate cluster_1 Synthesis of Bioactive Amide Ester 1H-pyrrolo[2,3-b]pyridine Ester Saponification Saponification (e.g., NaOH, MeOH/H₂O) Ester->Saponification Carboxylic_Acid 1H-pyrrolo[2,3-b]pyridine Carboxylic Acid Saponification->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Bioactive_Amide Bioactive 1H-pyrrolo[2,3-b]pyridine Carboxamide Amide_Coupling->Bioactive_Amide Amine Primary or Secondary Amine (R₁R₂NH) Amine->Amide_Coupling

Caption: Synthetic workflow for bioactive amides.

Generalized Signaling Pathway Inhibition by a 1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase Kinase Domain Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor Inhibitor->Kinase blocks ATP binding

References

Application Notes and Protocols for Amide Coupling of 7-Azaindole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole derivatives are crucial scaffolds in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The functionalization of the 7-azaindole core, particularly through the formation of amide bonds at the 6-position, is a key strategy for generating diverse chemical libraries for screening and lead optimization. The electronic properties of the 7-azaindole ring system can present unique challenges and opportunities in amide bond formation. Therefore, robust and efficient amide coupling protocols are essential for the successful synthesis of these valuable compounds.

This document provides detailed application notes and experimental protocols for the amide coupling of 7-azaindole-6-carboxylic acid using various modern coupling reagents. The information is intended to guide researchers in selecting the optimal conditions for their specific amine substrates and research goals.

General Workflow for Amide Coupling

The fundamental process of amide coupling involves the activation of the carboxylic acid group of 7-azaindole-6-carboxylic acid to facilitate nucleophilic attack by an amine. This is typically achieved using a coupling reagent, often in the presence of a base. The general workflow is depicted below.

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Azaindole_Acid 7-Azaindole-6-Carboxylic Acid Activation Activation of Carboxylic Acid Azaindole_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, T3P, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product 7-Azaindole-6-Carboxamide Product Purification->Product

Caption: General workflow for the amide coupling of 7-azaindole-6-carboxylic acid.

Comparison of Common Amide Coupling Protocols

Several coupling reagents are available for amide bond formation, each with its own advantages and disadvantages in terms of reactivity, side reactions, and ease of work-up. The choice of reagent can significantly impact the yield and purity of the desired 7-azaindole-6-carboxamide. Below is a summary of commonly used protocols with typical reaction parameters. Yields are representative and can vary based on the specific amine substrate.

Coupling Reagent/SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Key Features
HATU DIPEA, Et3NDMF, DCM0 to RT1 - 1260 - 95High efficiency, low epimerization, suitable for hindered substrates.[3][4]
T3P® Pyridine, DIPEAEtOAc, DCM0 to RT1 - 670 - 90Mild conditions, water-soluble byproducts, good for sensitive substrates.[5][6][7]
EDC/HOBt DIPEA, Et3NDMF, DCM0 to RT12 - 2450 - 85Cost-effective, water-soluble carbodiimide byproduct, risk of side reactions without HOBt.[8][9][10]

Experimental Protocols

Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that often provides high yields and short reaction times with minimal side reactions.

Materials:

  • 7-Azaindole-6-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 7-azaindole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 7-azaindole-6-carboxamide.

Protocol 2: T3P®-Mediated Amide Coupling

T3P® (Propylphosphonic anhydride) is a mild and efficient coupling reagent that generates water-soluble byproducts, simplifying the purification process.

Materials:

  • 7-Azaindole-6-carboxylic acid

  • Amine (1.1 equivalents)

  • T3P® (50% solution in ethyl acetate) (1.5 equivalents)

  • Pyridine or DIPEA (3.0 equivalents)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Dissolve 7-azaindole-6-carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous ethyl acetate.

  • Add pyridine or DIPEA (3.0 equivalents) to the solution.

  • Add T3P® solution (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-6 hours, monitoring its progress by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography or recrystallization.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. HOBt is added to suppress side reactions and reduce epimerization.

Materials:

  • 7-Azaindole-6-carboxylic acid

  • Amine (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA or Triethylamine (Et3N) (3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of 7-azaindole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and the amine (1.1 equivalents).

  • Add DIPEA (3.0 equivalents) to the mixture and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C.

  • Add EDC hydrochloride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Coupling Reagent Selection Logic

The choice of coupling reagent often depends on the nature of the substrates and the desired scale of the reaction. The following diagram illustrates a simplified decision-making process for selecting a suitable coupling protocol.

CouplingReagentSelection cluster_substrates Substrate Properties cluster_reagents Recommended Reagent Start Starting Point: Amide Synthesis Required Sterically_Hindered Sterically Hindered Amine or Acid? Start->Sterically_Hindered Acid_Sensitive Acid/Base Sensitive Functional Groups? Sterically_Hindered->Acid_Sensitive No HATU HATU: High Reactivity Sterically_Hindered->HATU Yes Cost_Constraint Cost-Effective Large Scale? Acid_Sensitive->Cost_Constraint No T3P T3P®: Mild Conditions Acid_Sensitive->T3P Yes Cost_Constraint->HATU No, High Purity Needed EDC_HOBt EDC/HOBt: Economical Cost_Constraint->EDC_HOBt Yes

Caption: Decision logic for selecting an appropriate amide coupling reagent.

Conclusion

The synthesis of 7-azaindole-6-carboxamides can be achieved through various reliable amide coupling protocols. The choice of the coupling reagent system—be it the highly efficient HATU, the mild T3P®, or the economical EDC/HOBt—should be tailored to the specific requirements of the amine substrate and the overall synthetic strategy. The protocols provided herein offer robust starting points for the synthesis of diverse libraries of 7-azaindole derivatives for further investigation in drug discovery and development programs.

References

Application Notes: Microwave-Assisted Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a critical heterocyclic scaffold in medicinal chemistry and drug development. These compounds are frequently utilized as bioisosteres of indoles and purines, forming the core structure of numerous biologically active molecules.[1] The application of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these derivatives, offering significant advantages over conventional heating methods. Microwave irradiation provides rapid and efficient heating, which dramatically accelerates reaction rates, often leading to shorter reaction times (minutes instead of hours), higher yields, and improved product purity.[2][3][4] This technology has enabled the development of robust, flexible, and eco-friendly synthetic routes to a wide array of substituted 7-azaindoles.[1][5]

Applications in Drug Development

Derivatives of 1H-pyrrolo[2,3-b]pyridine are at the forefront of modern drug discovery, demonstrating potent inhibitory activity against a range of biological targets. They are particularly prominent as kinase inhibitors. For instance, various derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often abnormally activated in various cancers.[6][7] Other derivatives have been identified as selective inhibitors of Phosphodiesterase 4B (PDE4B) for potential use in treating central nervous system diseases, and as potent type II inhibitors of Cyclin-Dependent Kinase 8 (CDK8) for colorectal cancer therapy.[8][9]

Abnormal activation of the FGFR signaling cascade is linked to the progression of several cancers, making it a key target for therapeutic intervention.[7] 1H-pyrrolo[2,3-b]pyridine derivatives have been designed to effectively inhibit this pathway.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Dimerization->PLCg MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Binds Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

FGFR signaling pathway and inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

General Experimental Workflow

The microwave-assisted synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically follows a streamlined workflow. The use of dedicated microwave reactors allows for precise control over reaction parameters such as temperature, pressure, and time, ensuring reproducibility and safety.

MW_Synthesis_Workflow A Reactant & Solvent Preparation B Reaction Vessel Sealing A->B C Microwave Irradiation (Set Time, Temp, Power) B->C D Cooling to Room Temperature C->D E Reaction Work-up (Extraction/Filtration) D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product G->H

General workflow for microwave-assisted organic synthesis (MAOS).

Protocols for Microwave-Assisted Synthesis

Several efficient synthetic strategies leveraging microwave irradiation have been developed. Below are detailed protocols for key methods.

Protocol 1: Iron-Catalyzed Cyclization of o-Haloaromatic Amines with Terminal Alkynes

This method provides an efficient and practical procedure for preparing the 7-azaindole core from readily available starting materials.[10] The use of an iron catalyst makes this a more sustainable approach compared to palladium-based methods.[10]

Detailed Experimental Protocol:

  • To a microwave reaction tube, add the substituted 3-iodo-pyridin-2-ylamine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and iron(III) acetylacetonate (Fe(acac)₃, 10 mol%).

  • Add the appropriate solvent (e.g., Dioxane/H₂O mixture).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-azaindole derivative.

Data Summary:

Starting Amine Alkyne Catalyst Solvent Temp (°C) Time (min) Yield (%) Reference
3-Iodo-pyridin-2-ylamine Phenylacetylene Fe(acac)₃ Dioxane/H₂O 130 60 Good [10]
3-Iodo-pyridin-2-ylamine 1-Hexyne Fe(acac)₃ Dioxane/H₂O 130 60 Good [10]

| 3-Iodo-N-methyl-pyridin-2-ylamine | Phenylacetylene | Fe(acac)₃ | Dioxane/H₂O | 130 | 60 | Good |[11] |

Protocol 2: One-Pot Synthesis of Di-7-azaindolylmethanes (DAIMs)

This protocol describes a novel and highly efficient method to synthesize DAIMs via a base-promoted reaction of 7-azaindoles with various aldehydes using microwave heating.[2] This method is notable for its speed and for producing DAIMs, which have potential as pharmaceuticals, as the predominant product.[2]

Detailed Experimental Protocol:

  • Combine the aldehyde (0.19 mmol, 1.0 equiv.), 7-azaindole (0.38 mmol, 2.0 equiv.), and potassium carbonate (K₂CO₃, 1.27 mmol) in a microwave reaction vial.[2]

  • Add 2.5 mL of a methanol and water mixture (MeOH:H₂O, 1:1) as the solvent system.[2]

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction temperature to 130 °C and the time to 30 minutes.[2]

  • Upon completion, cool the reaction vial to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under vacuum.

  • Purify the residue using column chromatography to obtain the pure di-7-azaindolylmethane product.[2]

Data Summary:

Aldehyde 7-Azaindole Base Solvent Temp (°C) Time (min) Yield (%) Reference
4-Chlorobenzaldehyde 5-Bromo-7-azaindole K₂CO₃ MeOH:H₂O (1:1) 130 30 85 [2]
4-Methoxybenzaldehyde 5-Bromo-7-azaindole K₂CO₃ MeOH:H₂O (1:1) 130 30 81 [2]
4-Nitrobenzaldehyde 5-Bromo-7-azaindole K₂CO₃ MeOH:H₂O (1:1) 130 30 79 [2]
Isovaleraldehyde 5-Bromo-7-azaindole K₂CO₃ MeOH:H₂O (1:1) 130 30 60 [2]

| Benzaldehyde | 7-Azaindole | K₂CO₃ | MeOH:H₂O (1:1) | 130 | 30 | 75 |[2] |

Protocol 3: Intramolecular Heck Reaction

This one-pot procedure allows for the rapid synthesis of various 4-, 5-, 6-, and 7-azaindole isomers. The reaction proceeds via the formation of imines/enamines from aminopyridines and ketones, followed by an intramolecular Heck cyclization under microwave irradiation.[12][13]

Detailed Experimental Protocol:

  • In a Pyrex reaction tube, combine the respective chloro-aminopyridine (1.0 equiv.), ketone (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and Cy₂NMe (1.5 equiv.).

  • Add pyridine as the solvent.

  • Seal the tube and subject it to microwave irradiation at 160 °C for 20 minutes.[12]

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the pure azaindole.

Data Summary:

Aminopyridine Ketone Catalyst Solvent Temp (°C) Time (min) Yield (%) Reference
2-Amino-3-chloropyridine Acetone Pd(PPh₃)₄ Pyridine 160 20 71 [12]
3-Amino-4-chloropyridine Acetone Pd(PPh₃)₄ Pyridine 160 20 65 [12]
4-Amino-5-chloropyridine Acetone Pd(PPh₃)₄ Pyridine 160 20 68 [12]

| 3-Amino-2-chloropyridine | Cyclohexanone | Pd(PPh₃)₄ | Pyridine | 160 | 20 | 75 |[12] |

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of 1H-pyrrolo[2,3-b]pyridine libraries. The protocols outlined here demonstrate the versatility of MAOS in promoting various reaction types, including cyclizations and condensations, to build the azaindole scaffold. These methods significantly reduce reaction times while often improving yields, making them highly attractive for researchers in medicinal chemistry and drug development who require access to diverse molecular architectures for screening and lead optimization.

References

Application Notes and Protocols: Iron-Catalyzed Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the iron-catalyzed synthesis of 7-azaindole derivatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] Traditional syntheses often rely on precious metal catalysts such as palladium or rhodium.[3][4][5][6][7][8][9] The use of iron, an earth-abundant and less toxic metal, presents a more sustainable and economical alternative.[10]

This guide focuses on a microwave-assisted, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes, a method that offers short reaction times and operational convenience.[10][11]

Core Application: Microwave-Assisted Iron-Catalyzed Cyclization

An efficient procedure has been developed for the preparation of 7-azaindole derivatives starting from an o-haloaromatic amine and corresponding terminal alkynes under microwave irradiation.[10][11] This method utilizes an iron catalyst, offering a practical and economical route to a diverse range of 7-azaindoles.[10]

Logical Workflow for Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Start Weigh Starting Materials: - o-haloaromatic amine - Terminal alkyne - Fe(acac)3 - CuI - KOtBu Solvent Add NMP (Solvent) Start->Solvent Vessel Combine in Microwave Vial Solvent->Vessel Seal Seal Vial Vessel->Seal Microwave Microwave Irradiation (e.g., 130 °C, 60 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated 7-Azaindole Derivative Purify->Product Characterize Characterization (NMR, MS) Product->Characterize

References

Application Note: Screening of FGFR Inhibitors Using 1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, often due to gene amplification, mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers, including breast, lung, gastric, and urothelial carcinomas.[2][3] This makes the FGFR signaling pathway an attractive target for therapeutic intervention in oncology.[4][5] The development of small molecule inhibitors that can selectively target FGFRs is a major focus of current drug discovery efforts.[2][6]

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors.[4] Derivatives of this scaffold have demonstrated significant inhibitory activity against various kinases, including FGFRs.[4][5] Specifically, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and its derivatives present a novel class of compounds with the potential for high potency and selectivity against FGFRs.[4] This document provides a detailed protocol for the in vitro screening of this compound and its analogs as FGFR inhibitors.

Principle of the Assay

The protocol described below is for a biochemical kinase assay designed to measure the inhibitory activity of test compounds against FGFR enzymes. The assay quantifies the phosphorylation of a substrate peptide by the FGFR kinase domain. The inhibition of this phosphorylation event by a test compound, such as this compound, is measured, typically by detecting the amount of ATP consumed or ADP produced during the kinase reaction. A variety of detection methods can be employed, including luminescence-based assays (e.g., Kinase-Glo®), fluorescence resonance energy transfer (FRET), or antibody-based detection of phosphopeptides (ELISA).[3][7][8] This protocol will focus on a luminescence-based ATP detection method.

Materials and Reagents

  • Enzyme: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for FGFR.

  • Test Compound: this compound or its derivatives, dissolved in DMSO.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, BSA, and DTT.[9][10]

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar.[9][10]

  • Plates: 96-well or 384-well white, opaque plates suitable for luminescence readings.

  • Plate Reader: A microplate reader capable of measuring luminescence.

  • Positive Control: A known potent FGFR inhibitor (e.g., Staurosporine).[10]

  • Negative Control: DMSO (vehicle).

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against FGFR kinases.

1. Compound Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).

2. Assay Reaction Setup: a. Prepare the kinase reaction buffer. A typical buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[10] b. In a 96-well plate, add 2.5 µL of the serially diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the appropriate wells. c. Add 5 µL of a solution containing the FGFR enzyme and the substrate in kinase reaction buffer to each well. The final concentration of the enzyme and substrate should be optimized for each FGFR isoform. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be close to its Km value for the specific FGFR isoform. e. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9][10]

3. Signal Detection (using ADP-Glo™ as an example): a. After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes.[9] c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.[9][10] e. Measure the luminescence of each well using a microplate reader.

4. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 are summarized in the table below. The data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 1 1900---
Compound 4h 7925712
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[4]

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine -6-carboxylic acid Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration experimental_workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound add_reagents Add Compound, FGFR Enzyme, and Substrate to Plate prep_compound->add_reagents initiate_reaction Initiate Kinase Reaction with ATP add_reagents->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at Room Temperature stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at Room Temperature detect_signal->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes: 7-Azaindole-6-Carboxylic Acid in PDE4B Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDE4 Signaling Pathway

The central role of PDE4B in modulating cAMP levels is depicted in the signaling pathway below. Activation of G-protein coupled receptors (GPCRs) by various extracellular signals leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. PDE4B acts as a crucial negative regulator by hydrolyzing cAMP to AMP, thus terminating the signal. Inhibition of PDE4B by a potential inhibitor, such as 7-azaindole-6-carboxylic acid, would block this hydrolysis, leading to an accumulation of intracellular cAMP and subsequent activation of downstream signaling cascades.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC Activates AMP AMP PDE4B->AMP Hydrolyzes Downstream_Effects Anti-inflammatory Effects PKA_EPAC->Downstream_Effects Inhibitor 7-Azaindole-6- carboxylic acid Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Data Presentation

While specific IC50 values for 7-azaindole-6-carboxylic acid against PDE4B are not available in the reviewed literature, the following table presents data for other known PDE4B inhibitors, including compounds containing a carboxylic acid moiety, to provide a reference for expected potency.

Compound Name/ClassPDE4B IC50Assay TypeReference Compound
Rolipram~2 µMEnzymaticYes
Phenyl-substituted furan carboxylic acid derivative (Compound 5j)1.4 µMEnzymaticNo
Pyrimidine-based inhibitor (Compound 22)13 nMEnzymatic (PDE4B2)No
Pyrimidine-based inhibitor (Compound 23)7.3 nMEnzymaticNo
Benzoxaborole-based inhibitor (Compound 31)0.42 nMEnzymaticNo

Note: The inhibitory activities are highly dependent on the specific assay conditions and PDE4B isoform used.

Experimental Protocols

The following are detailed protocols for enzymatic and cell-based assays to determine the inhibitory activity of 7-azaindole-6-carboxylic acid against PDE4B.

PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a high-throughput screening (HTS) compatible method to measure the direct inhibition of purified PDE4B enzyme.[1]

Workflow:

Enzymatic_Assay_Workflow prep 1. Preparation - Dilute 7-azaindole-6-carboxylic acid - Prepare 2x PDE4B enzyme solution - Prepare 2x cAMP-FAM substrate solution addition 2. Reaction Setup (384-well plate) - Add 5 µL diluted compound - Add 5 µL 2x PDE4B enzyme prep->addition incubation1 3. Enzyme-Inhibitor Incubation - Incubate for 15 min at RT addition->incubation1 reaction_start 4. Start Reaction - Add 10 µL 2x cAMP-FAM substrate incubation1->reaction_start incubation2 5. Enzymatic Reaction - Incubate for 60 min at RT reaction_start->incubation2 reaction_stop 6. Stop Reaction & Develop Signal - Add 10 µL Binding Agent incubation2->reaction_stop incubation3 7. Final Incubation - Incubate for 30 min at RT reaction_stop->incubation3 readout 8. Readout - Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) incubation3->readout Cellular_Assay_Workflow plating 1. Cell Plating - Seed HEK293-CRE-Luc-PDE4B cells in 384-well plates incubation1 2. Cell Adhesion - Incubate for 18-24 hours plating->incubation1 compound_add 3. Compound Addition - Add diluted 7-azaindole-6-carboxylic acid incubation1->compound_add incubation2 4. Compound Incubation - Incubate for 30 minutes compound_add->incubation2 stimulation 5. Cell Stimulation - Add Forskolin to induce cAMP production incubation2->stimulation incubation3 6. Stimulation Incubation - Incubate for 6 hours stimulation->incubation3 readout 7. Readout - Add Luciferase reagent - Measure Luminescence incubation3->readout

References

Application Notes and Protocols: In Vitro and In Vivo Studies of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols based on published in vitro and in vivo studies of derivatives of 1H-pyrrolo[2,3-b]pyridine. The core structure, 1H-pyrrolo[2,3-b]pyridine, serves as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets. The following sections summarize key quantitative data, experimental methodologies, and relevant biological pathways for notable derivatives.

I. Application Notes: Targeting Kinases with 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Ataxia Telangiectasia Mutated (ATM) kinase. These kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer.

FGFR Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of the FGFR family of receptor tyrosine kinases.[1][2][3] Abnormal activation of FGFR signaling is a key driver in various cancers.[1][2][3]

Compound 4h , a notable derivative, has demonstrated potent pan-FGFR inhibitory activity.[1][2][3] Its inhibitory concentrations are summarized below.

Table 1: In Vitro Inhibitory Activity of Compound 4h against FGFR Kinases

TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data sourced from multiple references.[1][2][3]

In vitro studies on the breast cancer cell line 4T1 have shown that compound 4h inhibits cell proliferation, induces apoptosis, and significantly impedes cell migration and invasion.[1][2][3]

ATM Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has also been employed to design highly selective inhibitors of ATM kinase, a crucial enzyme in the DNA damage response pathway.

Compound 25a emerged as a lead candidate with excellent kinase selectivity and drug-like properties.[4] It demonstrated synergistic antitumor efficacy when combined with irinotecan in HCT116 and SW620 xenograft models.[4]

Table 2: In Vivo Bioavailability of Compound 25a

SpeciesOral Bioavailability (%)
Mice147.6

Data sourced from reference[4].

II. Experimental Protocols

This section details the methodologies for key experiments cited in the studies of 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibitory Assay (for FGFR)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for compounds against FGFR kinases.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare kinase buffer p2 Serially dilute test compound r1 Add compound and kinase to plate p2->r1 p3 Prepare kinase and substrate solution p3->r1 r2 Initiate reaction with ATP/substrate r1->r2 r3 Incubate at room temperature r2->r3 d1 Stop reaction r3->d1 d2 Add detection reagent d1->d2 d3 Measure signal (e.g., luminescence) d2->d3 a1 Plot signal vs. compound concentration d3->a1 a2 Calculate IC50 values a1->a2

Workflow for In Vitro Kinase Assay.

Methodology:

  • Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Perform serial dilutions of the test compound (e.g., Compound 4h) in DMSO, followed by dilution in the kinase buffer.

    • Prepare a solution containing the specific FGFR kinase and its corresponding substrate.

  • Reaction:

    • In a microplate, add the diluted test compound and the kinase/substrate solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence or fluorescence).

    • Read the plate using a suitable microplate reader.

  • Data Analysis:

    • Plot the measured signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.[5]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in vivo.

Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis s1 Implant tumor cells into mice s2 Allow tumors to reach a specific size s1->s2 s3 Randomize mice into treatment groups s2->s3 t1 Administer test compound or vehicle s3->t1 t2 Monitor tumor volume and body weight t1->t2 e1 Euthanize mice at study endpoint t2->e1 e2 Excise and weigh tumors e1->e2 e3 Analyze tumor growth inhibition (TGI) e2->e3

Workflow for In Vivo Xenograft Study.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116 or SW620) into the flank of immunocompromised mice.[4]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.[4]

  • Drug Administration: Administer the test compound (e.g., Compound 25a) and/or a combination agent (e.g., irinotecan) via a suitable route (e.g., oral gavage) according to a specific dosing schedule. The control group receives the vehicle.[4]

  • Monitoring: Measure tumor dimensions and mouse body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[4]

III. Signaling Pathways

FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine derivative, Compound 4h, inhibits the FGFR signaling pathway.[1][2] This pathway is crucial for cell proliferation, survival, and migration.

G FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Compound4h Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) Compound4h->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, also known as 7-azaindole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary strategies for the synthesis of this compound involve three main approaches:

  • Directed ortho-Metalation (DoM): This method utilizes a directing group on the 7-azaindole nitrogen to achieve regioselective deprotonation at the C6 position, followed by quenching with carbon dioxide.

  • Functionalization of a 6-halo-7-azaindole: This versatile route starts with a 6-bromo or 6-chloro-7-azaindole and introduces the carboxylic acid functionality through methods like halogen-metal exchange followed by carboxylation, or palladium-catalyzed cyanation and subsequent hydrolysis.

  • Hydrolysis of a Precursor: The final step in many synthetic pathways is the hydrolysis of a stable precursor at the C6 position, such as a methyl or ethyl ester, or a nitrile group, under acidic or basic conditions.

Q2: How can I improve the regioselectivity of C6 functionalization?

A2: Achieving high regioselectivity for C6 functionalization is a common challenge. The use of a directing group on one of the nitrogen atoms is crucial. N-protection of the pyrrole nitrogen (N1) is often necessary to prevent competitive reactions at other positions, such as C2. For Directed ortho-Metalation, a carbamoyl group at the N7 position can effectively direct lithiation to the C6 position.

Q3: I am experiencing low yields during the hydrolysis of my 6-cyano or 6-ester precursor. What could be the issue?

A3: Low yields during the hydrolysis step can be attributed to several factors:

  • Incomplete Hydrolysis: The reaction may not have reached completion. This can be addressed by extending the reaction time, increasing the temperature, or using a higher concentration of acid or base.

  • Decarboxylation: The 7-azaindole ring system can be sensitive to harsh acidic or basic conditions, leading to decarboxylation of the desired product upon heating. Milder reaction conditions should be explored.

  • Side Reactions: The electron-deficient nature of the pyridine ring can lead to undesired side reactions under strong hydrolytic conditions.

  • Product Precipitation: The carboxylic acid product may precipitate from the reaction mixture, preventing complete reaction. Ensure adequate solvent is present to maintain solubility.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of the final product typically involves the following steps:

  • Acid-Base Extraction: The carboxylic acid can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline material. The choice of solvent is critical, with common systems including ethanol, methanol, or mixtures with water.

  • Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of methanol in dichloromethane or ethyl acetate is often effective.

Troubleshooting Guides

Issue 1: Low Yield in Directed ortho-Metalation (DoM) at C6
Possible CauseTroubleshooting Step
Inefficient Deprotonation Ensure strictly anhydrous conditions. Use a stronger base such as s-BuLi or t-BuLi in the presence of an additive like TMEDA. The choice and stoichiometry of the base are critical.
Incorrect Directing Group An N7-carbamoyl directing group is effective for C6-metalation. Ensure the directing group is correctly installed.
Unstable Lithiated Intermediate Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench to prevent decomposition.
Inefficient Quenching with CO₂ Use freshly crushed dry ice or bubble CO₂ gas through the solution at a low temperature. Ensure the CO₂ source is anhydrous.
Competitive Metalation at other positions N1-protection with a suitable protecting group (e.g., SEM or Boc) can prevent deprotonation at C2.
Issue 2: Incomplete Halogen-Metal Exchange
Possible CauseTroubleshooting Step
Inactive Grignard or Lithium Reagent Use freshly prepared or titrated organolithium or Grignard reagents. Ensure the starting 6-halo-7-azaindole is completely dry.
Low Reaction Temperature While initial addition should be at a low temperature, allowing the reaction to warm slightly (e.g., to -40 °C or 0 °C) may be necessary for complete exchange.
Presence of Protic Impurities Rigorously dry all glassware, solvents, and starting materials to prevent quenching of the organometallic intermediate.
Issue 3: Difficulties in the Hydrolysis of 6-Cyano-7-azaindole
Possible CauseTroubleshooting Step
Harsh Reaction Conditions Leading to Decomposition Use milder conditions. For example, a two-step procedure involving conversion to the amide followed by hydrolysis can be gentler. Microwave-assisted hydrolysis at a controlled temperature can also be effective.
Incomplete Conversion to Carboxylic Acid Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding fresh reagent or increasing the temperature cautiously.
Formation of Amide Intermediate If the amide is isolated as the major product, a second, more forcing hydrolysis step will be required.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate via Palladium-Catalyzed Carbonylation

This protocol is adapted from typical palladium-catalyzed carbonylation reactions of aryl halides.

Step 1: Palladium-Catalyzed Carbonylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Reaction Mixture: Add anhydrous methanol (as both reactant and solvent) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq).

  • Carbon Monoxide Atmosphere: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (typically with a balloon).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the methyl ester from the previous step in a mixture of methanol and water. Add an excess of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 eq).

  • Reaction: Heat the mixture to reflux (or stir at room temperature for an extended period) until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid solution (e.g., 1M HCl) to a pH of 3-4.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Conditions for Hydrolysis of 7-Azaindole Esters

Position of EsterReagents and ConditionsYieldReference
2-carboxylateNaOH, MeOH/H₂OGood[1]
2-carboxylateLiOH, THF/H₂O/MeOH, 50 °CNot specified[2]

Visualizations

Experimental Workflow for Synthesis via Carbonylation and Hydrolysis

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Carbonylation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product start 6-Bromo-7-azaindole step1 Pd(OAc)₂, Ligand, CO, MeOH, Base start->step1 Reaction intermediate Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate step1->intermediate Purification step2 1. NaOH or LiOH, MeOH/H₂O 2. HCl (aq) intermediate->step2 Reaction product This compound step2->product Isolation

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Hydrolysis Yield

troubleshooting_hydrolysis problem Low Yield in Hydrolysis Step cause1 Incomplete Reaction problem->cause1 cause2 Product Decomposition (e.g., Decarboxylation) problem->cause2 cause3 Side Reactions problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Increase Reagent Concentration cause1->solution1c solution2a Use Milder Conditions (Lower Temp, Weaker Base/Acid) cause2->solution2a solution2b Monitor for byproduct formation cause2->solution2b solution3a Optimize pH cause3->solution3a solution3b Use alternative solvent cause3->solution3b

Caption: Troubleshooting guide for low yield in the hydrolysis step.

References

Optimizing reaction conditions for 7-azaindole-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 7-azaindole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic strategy for preparing 7-azaindole-6-carboxylic acid?

A1: A robust and frequently employed strategy involves a multi-step sequence starting from 7-azaindole or 6-bromo-7-azaindole. The key transformation is the introduction of the carboxylic acid group at the C6 position. A highly effective method is the directed ortho-metalation (DoM) of an N-protected 6-bromo-7-azaindole, followed by carboxylation with carbon dioxide. An alternative route involves a palladium-catalyzed cyanation of the 6-bromo intermediate, followed by hydrolysis of the resulting nitrile.

Q2: Why is N-protection of the 7-azaindole nitrogen necessary for the directed metalation route?

A2: The proton on the pyrrole nitrogen (N1) of 7-azaindole is acidic and will be readily deprotonated by strong bases like organolithium reagents. Protecting this nitrogen, typically with a group like tosyl (Ts) or Boc, serves two critical purposes: it prevents the consumption of an extra equivalent of base and, more importantly, it can help direct the subsequent lithiation to the desired C6 position, enhancing regioselectivity.

Q3: What are the most critical parameters for the lithiation and carboxylation step?

A3: The most critical parameters are temperature, choice of organolithium reagent, and the complete exclusion of water and atmospheric moisture. The lithiation is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. The CO2 source (e.g., dry ice) must be completely anhydrous to ensure efficient carboxylation and avoid quenching the intermediate with protons.

Q4: I am observing very low yields. What are the most likely causes?

A4: Low yields can stem from several issues:

  • Inefficient Lithiation: This can be due to moisture in the reaction, impure organolithium reagent, or a temperature that is too high.

  • Poor Carboxylation: Premature quenching of the lithiated intermediate before it can react with CO2 is a common problem. This can happen if the reaction warms up or if the CO2 source contains water.

  • Side Reactions: Metalation may occur at other positions on the ring if conditions are not optimal.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts, leading to loss during workup and chromatography.

Proposed Synthetic Pathway

A reliable pathway to the target compound involves N-protection of commercially available 6-bromo-7-azaindole, followed by a lithium-halogen exchange and subsequent carboxylation. The final step is the removal of the protecting group.

SynthesisPathway Start 6-Bromo-7-azaindole Protected N-Tosyl-6-bromo- 7-azaindole Start->Protected  Protection (TsCl, Base)   Lithiated Lithiated Intermediate (at C6) Protected->Lithiated  Lithium-Halogen Exchange  (n-BuLi, -78 °C)   Carboxylated N-Tosyl-7-azaindole- 6-carboxylic acid Lithiated->Carboxylated  Carboxylation (CO₂)   Final 7-Azaindole- 6-carboxylic acid Carboxylated->Final  Deprotection (NaOH)  

Caption: Proposed synthetic pathway for 7-azaindole-6-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-6-bromo-7-azaindole (Protection)

  • To a solution of 6-bromo-7-azaindole (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-tosyl protected intermediate.

Protocol 2: Synthesis of 7-Azaindole-6-carboxylic acid (Lithiation & Carboxylation)

  • Dissolve N-Tosyl-6-bromo-7-azaindole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, add a large excess of freshly crushed, anhydrous dry ice (CO2).

  • Transfer the lithiated intermediate solution to the flask containing dry ice via a cannula under positive nitrogen pressure.

  • Allow the mixture to warm slowly to room temperature overnight.

  • Quench the reaction with 1 M HCl (aq) and extract with ethyl acetate (3x).

  • To hydrolyze the tosyl group in-situ, treat the combined organic layers with 2 M NaOH (aq) and heat to 50-60 °C for 2-4 hours.

  • Cool the mixture, separate the layers, and acidify the aqueous layer with concentrated HCl to pH ~3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-azaindole-6-carboxylic acid.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Consumption of Starting Material (Lithiation Step) 1. Inactive n-BuLi reagent. 2. Presence of moisture or other electrophilic impurities in the solvent or on glassware. 3. Reaction temperature is too high, causing decomposition.1. Titrate the n-BuLi solution before use to confirm its molarity. 2. Ensure all glassware is rigorously flame-dried and the solvent is freshly distilled from a suitable drying agent. 3. Maintain the reaction temperature strictly at or below -78 °C during addition and stirring.
Low Yield of Carboxylic Acid; Recovery of Brominated Starting Material 1. Inefficient lithium-halogen exchange. 2. Premature quenching of the lithiated intermediate before CO2 addition. 3. Inefficient trapping by CO2 (e.g., due to poor quality dry ice or insufficient amount).1. Increase the equivalents of n-BuLi slightly (e.g., to 1.2-1.3 eq). 2. Ensure the system is kept cold and under a positive pressure of inert gas during the entire process. 3. Use a large excess of freshly crushed, high-purity dry ice. Ensure the lithiated species is added directly to the solid CO2.
Formation of 7-Azaindole (Debrominated, but not carboxylated) The lithiated intermediate was quenched by a proton source (e.g., water, trace acid) instead of CO2.This is a classic sign of moisture contamination. Re-run the reaction with rigorously dried solvents, reagents, and glassware. Ensure the dry ice is completely anhydrous.
Product is Dark/Impure and Difficult to Purify 1. Side reactions due to elevated temperatures. 2. Incomplete deprotection of the tosyl group. 3. Co-precipitation of salts during workup.1. Maintain low temperatures throughout the lithiation and carboxylation steps. 2. Ensure the final basic hydrolysis step runs to completion (monitor by TLC or LC-MS). 3. After acidification, ensure the product is thoroughly washed with cold deionized water to remove inorganic salts. Recrystallization may be necessary.
Optimization of Lithiation-Carboxylation Conditions

The choice of base and solvent can be critical for success. The following table summarizes typical conditions used for similar transformations.

ParameterCondition A (Standard)Condition B (Alternative)Rationale
Base n-Butyllithium (n-BuLi)s-Butyllithium (s-BuLi)s-BuLi is more reactive and can sometimes improve yields for sluggish exchanges, but may be less selective.
Solvent Tetrahydrofuran (THF)Diethyl Ether (Et2O)THF is generally preferred for its ability to solvate the lithium species, but anhydrous ether is also a viable option.
Temperature -78 °C-78 °C to -90 °CLower temperatures can increase the stability of the aryllithium intermediate, potentially reducing side reactions.
Additive NoneTMEDA (N,N,N',N'-Tetramethylethylenediamine)TMEDA can break up organolithium aggregates and increase the reagent's basicity, which may improve reaction rates.

Process Visualizations

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Flame-Dry Glassware & Add Reagents Cool Cool to -78 °C Prep->Cool Add_Base Add Organolithium Reagent Cool->Add_Base Stir Stir for 1 hour Add_Base->Stir Quench Quench with Anhydrous CO₂ Stir->Quench Warm Warm to RT Quench->Warm Extract Aqueous Workup & Extraction Warm->Extract Deprotect Deprotection Extract->Deprotect Purify Acidify, Filter & Dry Product Deprotect->Purify

Caption: General workflow for the lithiation and carboxylation experiment.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low-yield reactions.

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, a core heterocyclic motif in numerous pharmaceuticals. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1H-pyrrolo[2,3-b]pyridine, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 7-Azaindole Product

Question: I am performing a Fischer indole synthesis to prepare a substituted 7-azaindole, but I am observing a very low yield of my desired product. What could be the potential reasons and how can I improve it?

Answer:

Low yields in the Fischer synthesis of 7-azaindoles can stem from several factors, often related to the stability of intermediates and competing side reactions.

Potential Causes & Solutions:

  • Decomposition of Hydrazone Intermediate: The arylhydrazone precursor to the 7-azaindole can be unstable, especially under harsh acidic conditions and high temperatures.

    • Solution: Consider preparing the hydrazone in situ or using milder reaction conditions. Some modern variations of the Fischer indole synthesis utilize Lewis acids like ZnCl₂ or BF₃, or polyphosphoric acid (PPA), which can be more effective and less harsh than strong Brønsted acids.[1][2]

  • Substituent Effects: Electron-donating groups on the pyridine ring can sometimes hinder the reaction. These groups can divert the reaction pathway towards N-N bond cleavage, preventing the necessary rearrangement for indole formation.[3]

    • Solution: If possible, modify your synthetic strategy to introduce such substituents at a later stage. Alternatively, employing a different synthetic route that is more tolerant of your specific substitution pattern might be necessary.

  • Incorrect Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and acid strength.[2]

    • Solution: A thorough optimization of reaction conditions is crucial. This includes screening different acid catalysts, solvents, and reaction temperatures.

  • Alternative Synthetic Routes: If the Fischer synthesis consistently fails, several other methods can be employed to construct the 7-azaindole core.[4][5] These include modifications of the Madelung, Bartoli, or Larock indole syntheses.[5][6]

Issue 2: Formation of an Unexpected Isomer

Question: My reaction is producing an isomeric byproduct that is difficult to separate from my target 7-azaindole. How can I identify it and prevent its formation?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted 7-azaindoles.

Potential Byproducts & Prevention:

  • Incomplete Cyclization or Rearrangement: In some cases, intermediates in the Fischer indole synthesis can undergo alternative cyclization pathways, leading to different isomeric products.

    • Identification: Careful analysis of NMR (¹H, ¹³C, and NOESY) and mass spectrometry data is essential to elucidate the structure of the unexpected isomer.

    • Prevention: Modifying the acid catalyst and reaction temperature can influence the regioselectivity of the cyclization. For instance, using a bulkier acid catalyst might favor the formation of one isomer over another.

  • Side reactions on the pyridine ring: The pyridine nitrogen can sometimes compete with the desired reaction pathway, leading to unwanted isomers.

Issue 3: Presence of Starting Materials in the Final Product

Question: After my reaction and work-up, I still see significant amounts of my starting materials (e.g., the aminopyridine and the ketone/aldehyde) in the crude product. What should I do?

Answer:

Incomplete conversion is a common issue. Here are some troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and used in the correct stoichiometric ratio. In some cases, adding a fresh portion of the catalyst can help drive the reaction to completion.

  • Equilibrium: The initial hydrazone formation is often a reversible reaction.

    • Solution: Removing water from the reaction mixture, for example by using a Dean-Stark apparatus or adding a dehydrating agent, can shift the equilibrium towards the product.

Workflow for Troubleshooting Low Yield

G start Low Yield of 7-Azaindole check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_purity Analyze Starting Material Purity start->check_purity optimize Optimize Conditions (Screen Solvents, Catalysts, Temp.) check_conditions->optimize check_purity->optimize success Improved Yield optimize->success failure Persistent Low Yield optimize->failure If optimization fails alt_route Consider Alternative Synthetic Route alt_route->success failure->alt_route

Caption: A flowchart for troubleshooting low yields in 7-azaindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1H-pyrrolo[2,3-b]pyridine?

A1: Several methods are available, with the most common being adaptations of classical indole syntheses. These include:

  • Fischer Indole Synthesis: This involves the reaction of a substituted 2- or 3-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst.[1][2][6]

  • Madelung Synthesis: This route involves the intramolecular cyclization of an N-(pyridin-2-yl)acetamide or a related derivative.[5]

  • Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaminopyridine with an alkyne.

  • Bartoli Indole Synthesis: The reaction of a nitro-pyridine with a vinyl Grignard reagent.

  • Microwave-assisted Syntheses: The use of microwave irradiation can often accelerate reactions and improve yields for various synthetic strategies.[7]

Q2: What are some of the known byproducts in 7-azaindole synthesis?

A2: Besides regioisomers, other byproducts can include:

  • Over-alkylation or Acylation Products: If protecting groups are not used, the pyrrole nitrogen can be susceptible to further reaction.

  • Products of Starting Material Decomposition: Under harsh conditions, the starting materials themselves can decompose.

  • Ring-Expanded Products: In some specific cases, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a base can lead to a ring-expansion, forming a 1,8-naphthyridine.[5]

  • Dimerization Products: In certain base-mediated reactions, dimerization of the starting picoline can occur.[8]

Q3: How can I purify my 1H-pyrrolo[2,3-b]pyridine derivative?

A3: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel chromatography is a common method for purifying 7-azaindole derivatives. A gradient of solvents, such as hexanes and ethyl acetate, is often employed.[9]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Reaction Pathway: Fischer Indole Synthesis of 7-Azaindole

G cluster_0 Fischer Indole Synthesis Aminopyridine Aminopyridine Derivative Hydrazone Hydrazone Intermediate Aminopyridine->Hydrazone Ketone Ketone / Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Azaindole 1H-pyrrolo[2,3-b]pyridine Cyclization->Azaindole -NH3

Caption: The key steps in the Fischer indole synthesis of 7-azaindole.

Key Experimental Protocols

General Protocol for Fischer Indole Synthesis of a 2-Aryl-7-Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation (Optional, can be done in situ):

    • To a solution of the appropriate aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired aryl ketone or aldehyde.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Isolate the hydrazone by filtration or extraction.

  • Cyclization:

    • To a solution of the hydrazone in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), add a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride).

    • Heat the reaction mixture to a high temperature (typically 180-250 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., water or a basic solution to neutralize the acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table provides a hypothetical comparison of different acid catalysts on the yield of a generic 2-phenyl-7-azaindole synthesis.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation (%)
Polyphosphoric Acid20046515
Zinc Chloride22067510
p-Toluenesulfonic Acid18085025
Boron Trifluoride19057012

Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Suggested Solution
Low Yield After Purification Incomplete precipitation or crystallization.Optimize the solvent system for precipitation/crystallization. Consider adding a co-solvent or cooling the solution to a lower temperature. Ensure the pH is adjusted to the isoelectric point of the carboxylic acid to minimize its solubility.
Product loss during transfers.Minimize the number of transfer steps. Use a minimal amount of solvent to rinse glassware and transfer the product.
Adsorption of the product onto the stationary phase during column chromatography.Choose a less polar eluent system if possible, or consider using a different stationary phase (e.g., alumina). Pre-treat the silica gel with a small amount of acid (e.g., acetic acid in the eluent) to reduce tailing and strong adsorption of the carboxylic acid.
Product is Not Crystallizing Solution is too dilute.Concentrate the solution by removing some of the solvent under reduced pressure.
Presence of impurities inhibiting crystal formation.Attempt to purify the crude product by another method first, such as extraction or a quick filtration through a small plug of silica gel, to remove some of the impurities.
Incorrect solvent system.Experiment with different solvent or co-solvent systems. Good solvents for crystallization are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Multiple Spots on TLC After Purification Incomplete separation during chromatography.Optimize the eluent system for column chromatography to achieve better separation between the product and impurities. A gradient elution may be necessary.
Decomposition of the product on the silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or acetic acid to the eluent, depending on the nature of the impurities and the product.
The sample is overloaded on the TLC plate.Spot a more dilute solution of the sample on the TLC plate.
Product Appears Oily or as a Gum Presence of residual solvent.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
The product is hygroscopic.Handle and store the purified product under an inert and dry atmosphere (e.g., in a desiccator or glovebox).
The product has a low melting point or is amorphous.If the product is indeed an oil at room temperature, purification methods other than crystallization, such as column chromatography, should be prioritized.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., a halogenated precursor or an organometallic reagent), byproducts from side reactions (e.g., over-alkylation or hydrolysis of a nitrile precursor), and residual catalysts or reagents used in the synthesis. The exact nature of the impurities will depend on the specific synthetic route employed.

Q2: Which purification method is generally most effective for this compound?

A2: Both recrystallization and silica gel column chromatography can be effective. Recrystallization is often preferred for its simplicity and ability to yield highly pure crystalline material if a suitable solvent is found. Column chromatography offers a more versatile approach for separating a wider range of impurities. For a structurally similar compound, 7-azaindole-3-carboxylic acid, recrystallization has been shown to be highly effective, yielding a product with 99.3% purity and a 94.3% yield.

Q3: What solvent systems are recommended for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, you can screen a range of polar protic and aprotic solvents. Good starting points for screening include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with water or heptane. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: What is a good starting eluent system for silica gel column chromatography of this compound?

A4: Given the polar nature of the carboxylic acid group, a moderately polar to polar eluent system is recommended. A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane/methanol. For example, you could start with a gradient of 0% to 10% methanol in dichloromethane. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method. Use the same eluent system for TLC as for the column chromatography to get an accurate representation of the separation. Staining with a visualizing agent such as potassium permanganate or using a UV lamp (if the compound is UV active) can help to identify the spots.

Purification Data Summary

The following table summarizes typical purification data for a related compound, 7-azaindole-3-carboxylic acid, which can serve as a reference.

Purification MethodPurityYieldReference
Recrystallization99.3%94.3%[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) at room temperature.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent system. Collect fractions in test tubes or other suitable containers.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This will help to elute the more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Purification Workflow

PurificationWorkflow crude_product Crude Reaction Mixture initial_workup Aqueous Work-up (e.g., Extraction) crude_product->initial_workup recrystallization Recrystallization initial_workup->recrystallization If solid column_chromatography Silica Gel Column Chromatography initial_workup->column_chromatography If oil or complex mixture purity_analysis Purity Analysis (TLC, NMR, LC-MS) recrystallization->purity_analysis impurities Impurities recrystallization->impurities column_chromatography->purity_analysis column_chromatography->impurities purity_analysis->column_chromatography Purity < 95% pure_product Pure this compound purity_analysis->pure_product Purity > 95%

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 7-Azaindole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-azaindole-6-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of 7-azaindole-6-carboxylic acid from 6-cyano-7-azaindole via hydrolysis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the hydrolysis of 6-cyano-7-azaindole can stem from several factors. Here are some common issues and troubleshooting steps:

  • Incomplete Hydrolysis: The nitrile group may be resistant to hydrolysis. To drive the reaction to completion, you can try increasing the reaction temperature, extending the reaction time, or using a higher concentration of the acid or base catalyst.

  • Side Reactions: Under harsh conditions, side reactions such as decarboxylation of the product or degradation of the 7-azaindole ring can occur. It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal balance between reaction completion and side product formation.

  • Suboptimal Work-up and Purification: The product, being a carboxylic acid, can be challenging to isolate. Ensure that during the work-up, the pH is carefully adjusted to the isoelectric point of 7-azaindole-6-carboxylic acid to maximize precipitation. If the product is partially soluble in the aqueous layer, multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary. For purification, recrystallization from an appropriate solvent system can be effective.[1]

Q2: I am observing the formation of an amide intermediate during the hydrolysis of 6-cyano-7-azaindole. How can I promote the complete conversion to the carboxylic acid?

A2: The formation of the amide is a common intermediate in the hydrolysis of nitriles.[2] To favor the formation of the carboxylic acid, you can employ more forcing reaction conditions. This includes increasing the temperature and/or using a more concentrated acid or base. For acid hydrolysis, heating under reflux with a strong acid like hydrochloric acid is a common method.[3] For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide at elevated temperatures can be used.[3] Following the basic hydrolysis, a careful acidification step is necessary to protonate the carboxylate and precipitate the carboxylic acid.[3]

Q3: What are some common impurities I should look out for in the synthesis of 7-azaindole-6-carboxylic acid?

A3: Common impurities can include:

  • Unreacted Starting Material: 6-cyano-7-azaindole may be present if the reaction has not gone to completion.

  • Amide Intermediate: 7-azaindole-6-carboxamide is a likely intermediate and may be present if the hydrolysis is incomplete.[2]

  • Decarboxylation Product: Under harsh heating conditions, the desired product might undergo decarboxylation to yield 7-azaindole.

  • Salts: From the work-up procedure, inorganic salts may be present. Washing the crude product with deionized water can help remove these.

Q4: Are there alternative synthetic routes to 7-azaindole-6-carboxylic acid that I could consider?

A4: Yes, several strategies can be employed for the synthesis of 7-azaindole derivatives.[4] One potential alternative is the direct carboxylation of a protected 7-azaindole at the C6 position. This could be achieved through directed ortho-metalation (DoM) using a suitable directing group, followed by quenching with carbon dioxide.[5] Another approach could involve a halogen-metal exchange of a 6-halo-7-azaindole derivative followed by reaction with a carboxylating agent. Suzuki-Miyaura coupling reactions are also a powerful tool for the functionalization of the 7-azaindole core and could be adapted for the introduction of a carboxyl group or a precursor.[6][7]

Quantitative Data on Reaction Optimization

The following table provides illustrative data on how varying reaction conditions can impact the yield of 7-azaindole-6-carboxylic acid synthesis via the hydrolysis of 6-cyano-7-azaindole. Please note that these are representative values and optimal conditions should be determined empirically for your specific setup.

Parameter Condition A Condition B Condition C Condition D Potential Outcome
Catalyst 6M HCl12M HCl6M NaOH12M NaOHHigher concentration may increase reaction rate but also side products.
Temperature 80 °C100 °C (Reflux)80 °C100 °C (Reflux)Higher temperature generally accelerates hydrolysis.
Reaction Time 12 hours24 hours12 hours24 hoursLonger time may be needed for complete conversion.
Yield (%) 65%85%70%90%Illustrates the trade-off between reaction conditions and yield.

Experimental Protocols

Representative Protocol: Synthesis of 7-Azaindole-6-carboxylic acid via Hydrolysis of 6-Cyano-7-azaindole

This protocol is a general guideline and may require optimization.

Materials:

  • 6-cyano-7-azaindole

  • Concentrated Hydrochloric Acid (or Sodium Hydroxide)

  • Deionized Water

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-cyano-7-azaindole (1.0 eq).

  • Reagent Addition: Add a 6M solution of hydrochloric acid (or sodium hydroxide) (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up (Acidic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 3-4.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Work-up (Basic Hydrolysis):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4.

    • The product should precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purification: The crude 7-azaindole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water).

Visualizations

experimental_workflow start Start: 6-Halo-7-azaindole cyanation Cyanation Reaction (e.g., with CuCN) start->cyanation Step 1 hydrolysis Hydrolysis of Nitrile (Acidic or Basic) cyanation->hydrolysis Step 2 workup Work-up and Purification hydrolysis->workup Step 3 product Final Product: 7-Azaindole-6-carboxylic acid workup->product Step 4

Caption: Experimental workflow for the synthesis of 7-azaindole-6-carboxylic acid.

troubleshooting_guide start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_temp Increase Temperature and/or Reaction Time incomplete->increase_temp increase_conc Increase Acid/Base Concentration incomplete->increase_conc success Yield Improved increase_temp->success increase_conc->success optimize_conditions Optimize reaction conditions (milder temp/time) side_products->optimize_conditions Yes purification_issue Purification Issues side_products->purification_issue No optimize_conditions->success optimize_ph Optimize pH for precipitation purification_issue->optimize_ph recrystallize Recrystallize from different solvents purification_issue->recrystallize optimize_ph->success recrystallize->success

Caption: Troubleshooting decision tree for low yield in 7-azaindole-6-carboxylic acid synthesis.

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 1H-pyrrolo[2,3-b]pyridine derivatives compared to indoles?

A1: The synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its derivatives is often more challenging than that of indoles due to the electron-deficient nature of the pyridine ring. This characteristic can hinder classical indole syntheses like the Fischer and Madelung methods, often leading to low yields or requiring harsh reaction conditions.[1] Key challenges include:

  • Reduced Reactivity: The pyridine nitrogen withdraws electron density from the ring system, making it less reactive in electrophilic substitution reactions.

  • Harsh Reaction Conditions: Many traditional methods require high temperatures and strong bases, which can lead to decomposition and the formation of side products.

  • Regioselectivity Issues: The presence of the pyridine nitrogen can lead to mixtures of isomers in substitution reactions.

  • Side Reactions: The starting materials and intermediates can be prone to various side reactions, such as dimerization and ring expansion.

Q2: Which synthetic routes are generally most successful for preparing 1H-pyrrolo[2,3-b]pyridines?

A2: While classical methods have been adapted, modern cross-coupling reactions have become increasingly popular and often provide better yields and functional group tolerance. Some of the more successful routes include:

  • Palladium-catalyzed Cross-Coupling Reactions: Methods like the Sonogashira, Heck, and Suzuki couplings are widely used to construct the pyrrolo[2,3-b]pyridine core.[2]

  • Modified Madelung and Fischer Indole Syntheses: Although challenging, modifications to these classical methods have been developed to improve yields for specific derivatives.[3]

  • One-Pot Syntheses: Domino reactions and one-pot procedures have been developed to improve efficiency and minimize intermediate purification steps.[4]

Troubleshooting Guides for Common Side Reactions

This section provides detailed troubleshooting for specific side reactions that may be encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

Issue 1: Low Yield and Dimerization of Starting Material in Base-Mediated Syntheses

Symptoms:

  • Low yield of the desired 7-azaindole derivative.

  • Presence of a significant amount of a higher molecular weight byproduct, identified as a dimer of the picoline starting material.

  • Incomplete consumption of starting materials even with excess base.

Potential Cause: In syntheses involving the deprotonation of a methyl group on a pyridine ring (e.g., a modified Madelung or Chichibabin-type reaction), the lithiated intermediate can act as a nucleophile and add to another molecule of the starting picoline, leading to dimerization. This is a known side reaction, for instance, in the LDA-mediated condensation of 2-fluoro-3-picoline with nitriles.[5]

Troubleshooting and Optimization:

ParameterRecommendationExpected Outcome
Order of Addition Add the picoline starting material slowly to a solution of the base (e.g., LDA).Minimizes the concentration of the picoline, reducing the rate of dimerization.
Base Stoichiometry Use a slight excess of the strong base (e.g., 2.1 equivalents of LDA).Ensures complete deprotonation and can help the dimer re-enter the desired reaction pathway. An inferior yield is often seen with only a slight excess of base.[5]
Temperature Maintain a low reaction temperature (e.g., -40 °C to -78 °C).Reduces the rate of the dimerization side reaction.
Reaction Time Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.Avoids prolonged reaction times which may favor byproduct formation.

Experimental Protocol: Minimizing Picoline Dimerization in a Chichibabin-type Cyclization [5]

  • Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (2.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Reaction: To the freshly prepared LDA solution at -78 °C, add a solution of the 2-substituted-3-picoline (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzonitrile, 1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Dimerization

start Low Yield of 7-Azaindole and/or Dimer Formation check_order Is the picoline added slowly to the base? start->check_order check_base Is at least 2 equivalents of base used? check_order->check_base Yes solution Optimize order of addition, base stoichiometry, and temperature. check_order->solution No check_temp Is the reaction run at low temperature (e.g., -78°C)? check_base->check_temp Yes check_base->solution No check_temp->solution No end Improved Yield and Reduced Dimerization check_temp->end Yes solution->end

Caption: Troubleshooting Dimerization Side Reactions.

Issue 2: Formation of Homocoupling Byproducts in Sonogashira Reactions

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of the terminal alkyne is observed.

  • Reduced yield of the desired 2-alkynyl-7-azaindole.

  • Difficult purification due to the similar polarity of the homocoupled product and the desired product.

Potential Cause: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings. This is primarily caused by the copper(I) co-catalyst in the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[6][7]

Troubleshooting and Optimization:

ParameterRecommendationExpected Outcome
Atmosphere Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.Minimizes the presence of oxygen, which is a key promoter of homocoupling.
Copper Catalyst Use a copper-free Sonogashira protocol.Eliminates the primary catalyst for the Glaser homocoupling side reaction.
Reducing Atmosphere Introduce a reducing atmosphere (e.g., a mixture of hydrogen and nitrogen/argon).Can reduce residual oxygen and suppress the re-oxidation of Pd(0) to Pd(II), which can contribute to homocoupling.[8]
Slow Addition Add the terminal alkyne slowly to the reaction mixture.Keeps the concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Base Selection Consider using secondary amines (e.g., piperidine, morpholine) instead of tertiary amines (e.g., triethylamine).The choice of base can influence the catalytic cycle and may reduce homocoupling in some cases.

Experimental Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling [7]

  • Reagent Preparation: Ensure all solvents (e.g., toluene) are anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles).

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the halo-7-azaindole (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 eq.).

  • Add the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway: Sonogashira Coupling vs. Homocoupling

cluster_sonogashira Desired Sonogashira Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X pd0->pd_complex Oxidative Addition arx Ar-X arx->pd0 transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex o2 O2 cu_acetylide->o2 reductive_elim Reductive Elimination transmetalation->reductive_elim product Ar-C≡C-R' reductive_elim->product product->pd0 alkyne R'-C≡C-H cu_catalyst Cu(I) alkyne->cu_catalyst cu_catalyst->cu_acetylide homo_product R'-C≡C-C≡C-R' o2->homo_product Oxidative Dimerization

Caption: Competing Sonogashira and Homocoupling Pathways.

Issue 3: Poor Regioselectivity in Electrophilic Substitution (e.g., Nitration)

Symptoms:

  • Formation of a mixture of regioisomers (e.g., 3-nitro-, 5-nitro-, and 6-nitro-7-azaindole).

  • Low yield of the desired isomer.

  • Difficult separation of the isomers by chromatography.

Potential Cause: Direct electrophilic substitution on the 7-azaindole ring can be unselective. While the 3-position is generally the most electron-rich and favored for substitution, reaction conditions can influence the regiochemical outcome. For nitration, strongly acidic conditions (e.g., HNO₃/H₂SO₄) can lead to protonation of the pyridine nitrogen, further deactivating the pyridine ring and potentially leading to substitution on the pyrrole ring at various positions or even decomposition.

Troubleshooting and Optimization:

ParameterRecommendationExpected Outcome
Nitrating Agent Use milder, non-acidic nitrating agents (e.g., benzoyl nitrate).Favors substitution at the most nucleophilic position (C-3) and reduces side reactions.
Protecting Groups Protect the pyrrole nitrogen (e.g., with a tosyl group) before substitution.Can alter the electronic properties and direct the electrophile to a different position.
Indirect Methods Employ a multi-step strategy involving blocking of more reactive positions.Can provide high regioselectivity for less favored isomers, such as 7-nitroindole.[9]
Reaction Conditions Carefully control the temperature and reaction time.Can help to minimize the formation of undesired isomers.

Experimental Protocol: Regioselective Synthesis of 7-Nitroindole via an Indirect Method [9]

This protocol is for the synthesis of 7-nitroindole, which can be adapted for 7-azaindole with appropriate modifications.

  • Preparation of the N-Protected Substrate: Protect the starting indole at the N-1 position with an acetyl group and sulfonate at the C-2 position to form sodium 1-acetylindoline-2-sulfonate.

  • Nitration: Prepare a solution of acetyl nitrate by mixing acetic anhydride and 60% nitric acid at a temperature below 10 °C.

  • Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic acid) and cool to 5 °C.

  • Slowly add the acetyl nitrate solution to the substrate solution, maintaining the low temperature.

  • Isolate the nitrated intermediate by filtration.

  • Hydrolysis: Treat the isolated intermediate with a sodium hydroxide solution to hydrolyze the acetyl and sulfonate groups, yielding 7-nitroindole.

  • Purification: The crude 7-nitroindole can be purified by recrystallization from an ethanol/water mixture.

Logical Workflow for Improving Regioselectivity

start Mixture of Regioisomers check_conditions Are harsh acidic conditions used? start->check_conditions check_direct Is direct substitution necessary? check_conditions->check_direct No mild_conditions Use milder reaction conditions (e.g., benzoyl nitrate). check_conditions->mild_conditions Yes indirect_method Employ an indirect method with protecting/blocking groups. check_direct->indirect_method No end Improved Regioselectivity check_direct->end Yes (if optimized) mild_conditions->end indirect_method->end

Caption: Decision Tree for Improving Regioselectivity.

Issue 4: Ring Expansion to 1,8-Naphthyridine Derivatives

Symptoms:

  • Formation of a byproduct with a mass corresponding to the addition of a carbon atom and loss of a hydrogen atom.

  • NMR and mass spectrometry data inconsistent with the desired 1H-pyrrolo[2,3-b]pyridine structure.

Potential Cause: Treatment of 1H-pyrrolo[2,3-b]pyridine derivatives with chloroform and a strong base can lead to a ring-expansion reaction, forming 1,8-naphthyridine derivatives.[3] This reaction proceeds via the generation of dichlorocarbene from chloroform, which then reacts with the pyrrole ring.

Troubleshooting and Optimization:

ParameterRecommendationExpected Outcome
Reagents Avoid the use of chloroform in the presence of strong bases.Prevents the in situ generation of dichlorocarbene.
Solvent If a chlorinated solvent is necessary, consider dichloromethane, which is less prone to carbene formation under these conditions.Reduces the likelihood of the ring-expansion side reaction.
Base If a strong base is required, ensure that no chloroform is present in the reaction mixture.Prevents the initiation of the ring-expansion pathway.

Experimental Protocol: Avoiding Ring Expansion

This is a general guideline for preventing this specific side reaction.

  • Solvent Choice: When performing reactions that require a strong base (e.g., NaOH, KOH, NaH), use non-halogenated solvents such as THF, dioxane, DMF, or toluene.

  • Reagent Purity: Ensure that all reagents and solvents are free from chloroform contamination.

  • Reaction Quenching: When quenching reactions that have been performed with strong bases, use protic sources that do not contain chloroform.

Reaction Pathway: Ring Expansion of 7-Azaindole

start 1H-Pyrrolo[2,3-b]pyridine reagents CHCl3 + Strong Base start->reagents intermediate Cyclopropane Intermediate start->intermediate [2+1] Cycloaddition carbene Dichlorocarbene (:CCl2) reagents->carbene carbene->start rearrangement Ring Opening and Rearrangement intermediate->rearrangement product 1,8-Naphthyridine Derivative rearrangement->product

Caption: Ring Expansion of 7-Azaindole to 1,8-Naphthyridine.

References

Troubleshooting low yield in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-azaindoles, a critical scaffold in medicinal chemistry. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my 7-azaindole synthesis yield low?

Low yields in 7-azaindole synthesis can stem from a variety of factors, including suboptimal reaction conditions, purity of starting materials, and the inherent reactivity of the chosen synthetic route. The electron-deficient nature of the pyridine ring in precursors often makes traditional indole synthesis methods, such as the Fischer and Bartoli syntheses, less effective for azaindoles, frequently resulting in poor yields.[1][2]

To troubleshoot, a systematic evaluation of your reaction parameters is crucial. Consider the following:

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants can significantly impact yield.

  • Reagents and Solvents: Ensure the purity and dryness of all reagents and solvents, as contaminants can lead to unwanted side reactions.

  • Inert Atmosphere: Many reactions in 7-azaindole synthesis, particularly those involving organometallic reagents, are sensitive to air and moisture. Maintaining a properly inert atmosphere (e.g., under argon or nitrogen) is critical.

2. What are common side reactions in the Chichibabin cyclization for 7-azaindole synthesis, and how can they be minimized?

The Chichibabin cyclization, a common method for synthesizing 7-azaindoles, can be prone to side reactions that consume starting materials and reduce the yield of the desired product. A notable example is the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

Common Side Reactions:

  • Picoline Dimerization: The incipient benzyllithium, formed after metalation of the picoline, can undergo a 1,4-addition to the starting picoline, leading to dimerization.[3]

  • Base-Reagent Condensation: The strong base used, such as lithium diisopropylamide (LDA), can react directly with the electrophile (e.g., benzonitrile).[3]

Minimization Strategies:

  • Order of Addition: The order in which reagents are added can have a dramatic effect on the reaction outcome. For the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile, adding the picoline to a solution of LDA followed by the addition of benzonitrile has been shown to be effective.[3]

  • Stoichiometry of the Base: Using an appropriate excess of the base is critical. In the aforementioned reaction, using at least 2.1 equivalents of LDA was found to be necessary for high yields, while using only 1.05 equivalents resulted in significantly lower yields (15-20%).[3]

Below is a troubleshooting workflow for the Chichibabin cyclization:

chichibabin_troubleshooting start Low Yield in Chichibabin Cyclization check_reagents Verify Purity and Dryness of Reagents and Solvents start->check_reagents check_atmosphere Ensure Properly Inert Atmosphere (Ar/N2) check_reagents->check_atmosphere optimize_base Optimize LDA Stoichiometry (Recommended: >2.0 equiv) check_atmosphere->optimize_base optimize_addition Optimize Order of Reagent Addition optimize_base->optimize_addition side_reactions Analyze for Side Products (Picoline Dimer, Base-Benzonitrile Adduct) optimize_addition->side_reactions adjust_conditions Adjust Reaction Temperature and Time side_reactions->adjust_conditions Side Products Detected success Improved Yield side_reactions->success Minimal Side Products adjust_conditions->optimize_base

Caption: Troubleshooting workflow for low yields in Chichibabin cyclization.

3. How can I improve the yield of my palladium-catalyzed 7-azaindole synthesis?

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized 7-azaindoles.[4] However, low yields can result from catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For Suzuki-Miyaura coupling reactions to synthesize 3,5-disubstituted-7-azaindoles, PdCl2(dppf)·CH2Cl2 has been used effectively.[5] For other transformations, different catalyst/ligand combinations may be necessary.

  • Base and Solvent: The choice of base and solvent system is crucial. A mixture of dioxane and water with a base like potassium carbonate is a common choice for Suzuki reactions.

  • Temperature and Reaction Time: These parameters often need to be optimized for each specific substrate combination. Microwave heating can sometimes dramatically accelerate reactions and improve yields.[6]

The following diagram illustrates a general workflow for optimizing a palladium-catalyzed cross-coupling reaction for 7-azaindole synthesis:

pd_coupling_workflow start Low Yield in Pd-Catalyzed Cross-Coupling screen_catalyst Screen Palladium Catalysts and Ligands start->screen_catalyst screen_base Screen Bases (e.g., K2CO3, Cs2CO3, NaOtBu) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature (Conventional vs. Microwave Heating) screen_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time analysis Analyze Reaction Mixture by LC-MS/NMR optimize_time->analysis success Improved Yield analysis->success Target Product Formed failure Identify Catalyst Deactivation or Side Products analysis->failure Low Conversion or Side Products failure->screen_catalyst

Caption: Workflow for optimizing palladium-catalyzed 7-azaindole synthesis.

Data Presentation

Table 1: Effect of LDA Stoichiometry on the Yield of 2-Phenyl-7-azaindole

Equivalents of LDAYield of 2-Phenyl-7-azaindoleReference
2.180-82%[3]
1.0515-20%[3]

Table 2: Comparison of Reaction Conditions for 7-Azaindole Synthesis

Synthesis MethodCatalyst/BaseSolventTemperatureTimeYieldReference
Chichibabin CyclizationLDATHF-40 °C2 h82%[3]
Iron-Catalyzed CyclizationFe(acac)3-130 °C (Microwave)60 min30-93%[7]
Suzuki-Miyaura CouplingPdCl2(dppf)·CH2Cl2 / K2CO3Dioxane/Water120 °C (Microwave)30 min24-85%[5]
Base-Mediated Cycloisomerization--90 °C24 h87.8%[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from the procedure described for the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[3]

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA)

  • Benzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of LDA (2.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.

  • Stir the resulting blood-red solution at -40 °C for 60 minutes.

  • Add benzonitrile (1.2 equivalents) to the reaction mixture and continue stirring at -40 °C for an additional 2 hours.

  • Warm the reaction vessel to 0 °C and stir for 30 minutes.

  • Quench the reaction by the addition of wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting yellow solid in EtOAc (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to dryness to yield the crude product.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to obtain 2-phenyl-7-azaindole.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Disubstituted-7-Azaindoles

This protocol is a general procedure based on the synthesis of 3,5-disubstituted-7-azaindoles.[5]

Materials:

  • Iodinated and tosylated 7-azaindole intermediate

  • Aryl boronic acid or pinacol ester

  • Potassium Carbonate (K2CO3)

  • PdCl2(dppf)·CH2Cl2

  • Dioxane

  • Water

Procedure:

  • In a microwave vial, combine the iodinated and tosylated 7-azaindole intermediate (1.0 equivalent), the aryl boronic acid or pinacol ester (1.2-1.5 equivalents), K2CO3 (2.0-3.0 equivalents), and PdCl2(dppf)·CH2Cl2 (0.05-0.1 equivalents).

  • Add a 3:1 mixture of dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue by an appropriate method (e.g., column chromatography) to afford the protected product.

  • Remove the tosyl protecting group under basic conditions (e.g., 2M aqueous NaOH in dioxane with microwave heating) to yield the final 3,5-disubstituted-7-azaindole.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, synthetic byproducts, or degradation. These may include:

  • Unreacted Starting Materials: Such as 6-bromo-7-azaindole or 6-cyano-7-azaindole.

  • Synthetic Intermediates: Incomplete reaction or hydrolysis can leave intermediates in the final product.

  • Byproducts from Synthesis: Side reactions during the formation of the pyrrolopyridine ring system can generate isomeric or related heterocyclic compounds.[1][2][3]

  • Reagents and Catalysts: Residual palladium catalysts from cross-coupling reactions or leftover acids/bases from hydrolysis steps.

  • Solvents: Residual solvents from the reaction or initial workup.

Q2: My purified product is discolored. What could be the cause?

A2: Discoloration, often appearing as a tan or brown hue, can be due to trace amounts of metallic impurities (e.g., residual palladium from a coupling reaction) or the presence of oxidized, polymeric, or other highly conjugated byproducts. Overheating during solvent evaporation can also contribute to color formation.

Q3: I am observing poor solubility of my crude product. How can I address this for purification?

A3: this compound is a polar molecule. It is expected to have good solubility in polar organic solvents like DMSO, DMF, and methanol, and limited solubility in less polar solvents such as dichloromethane and ethyl acetate. For purification, dissolving the crude material in a minimal amount of a suitable polar solvent, perhaps with gentle heating, is recommended before proceeding with methods like chromatography or recrystallization.

Troubleshooting Guides

Purification Method Selection

Choosing the right purification strategy is critical for achieving high purity. The appropriate method depends on the nature and quantity of the impurities.

Purification_Decision_Tree start Crude this compound q1 Major Impurities? start->q1 acid_base Acid-Base Extraction q1->acid_base  Non-acidic or  basic impurities q2 Impurities have different polarity? q1->q2  Acidic impurities or  isomers acid_base->q2 chromatography Column Chromatography q2->chromatography  Yes q3 Is the compound thermally stable and crystalline? q2->q3  No end Pure Product chromatography->end q3->chromatography  No recrystallization Recrystallization q3->recrystallization  Yes recrystallization->end

Caption: Decision workflow for selecting a purification method.

Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities from the acidic target compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed further if it contains other valuable components.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2-3), causing the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Q&A:

  • Q: My product does not fully precipitate upon acidification. What should I do?

    • A: Ensure the pH is sufficiently acidic; check with a pH meter or pH paper. The solution may also be too dilute; if so, you can try to partially evaporate the solvent before acidification or extract the acidified aqueous solution with an organic solvent like ethyl acetate, then dry and evaporate the organic layer.

  • Q: The precipitate is oily or gummy.

    • A: This can happen if the concentration is too high or if significant impurities are still present. Try adding more water to the aqueous layer before acidification or re-dissolving the gummy material in a suitable solvent and repeating the extraction.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Experimental Protocol:

  • Stationary Phase: Use silica gel as the stationary phase. For basic compounds like 7-azaindoles, peak tailing can be an issue due to the acidic nature of silica. This can be mitigated by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[4]

  • Mobile Phase Selection: The choice of eluent is critical. A common approach is to use a gradient of a polar solvent in a non-polar solvent. For this polar carboxylic acid, a typical system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DMF, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Start with a lower polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting Q&A:

  • Q: My compound is streaking on the TLC plate and the column.

    • A: This is common for carboxylic acids on silica gel. Add a small amount of acetic or formic acid to your eluent to protonate the carboxylic acid, which should result in sharper spots and better separation.[5]

  • Q: The compound is not moving off the baseline, even with a high concentration of polar solvent.

    • A: The mobile phase may not be polar enough. A combination of DCM, methanol, and a small amount of acetic acid is often effective for eluting polar carboxylic acids. You could also consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[4][6]

  • Q: I am seeing co-elution of impurities.

    • A: The polarity difference between your product and the impurity may be too small for the chosen solvent system. Try a different solvent system or a shallower gradient during elution. If separation is still difficult, a subsequent purification step like recrystallization may be necessary.

Illustrative Data for Column Chromatography of a Similar Compound:

ParameterCondition 1Condition 2
Stationary Phase Silica GelSilica Gel with 1% Acetic Acid in Eluent
Mobile Phase 0-10% Methanol in DCM0-10% Methanol in DCM
Initial Purity 85%85%
Final Purity 95% (with tailing)>98% (sharp peaks)
Yield 75%80%

Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like ethanol, methanol, or mixtures such as ethanol/water or DMF/water are good starting points.[7][8]

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring, and continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Q&A:

  • Q: No crystals are forming, even after cooling.

    • A: The solution is likely not saturated. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again. Scratching the inside of the flask with a glass rod at the surface of the liquid can also help induce crystallization.[9]

  • Q: The compound "oils out" instead of crystallizing.

    • A: This occurs when the solute comes out of solution above its melting point. Try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system. "Oiling out" can also be caused by the presence of impurities that depress the melting point.[9]

  • Q: The recrystallization yield is very low.

    • A: This could be due to using too much solvent, not cooling the solution to a low enough temperature, or washing the crystals with too much cold solvent. If the mother liquor (the liquid after filtration) still contains a significant amount of product, you can try to concentrate it and obtain a second crop of crystals.[9][10]

Purification Workflow Diagram

Purification_Workflow start Crude Product initial_analysis Initial Purity Analysis (TLC, LC-MS, NMR) start->initial_analysis decision Select Purification Method initial_analysis->decision acid_base Acid-Base Extraction decision->acid_base  Non-acidic/  basic impurities column_chrom Column Chromatography decision->column_chrom  Polar impurities recrystallization Recrystallization decision->recrystallization  Crystalline solid purity_check Purity Analysis of Fractions/ Crystals (TLC, LC-MS) acid_base->purity_check column_chrom->purity_check recrystallization->purity_check combine_pure Combine Pure Fractions/ Collect Crystals purity_check->combine_pure final_analysis Final Purity and Characterization (NMR, LC-MS, MP) combine_pure->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General experimental workflow for purification.

References

Stability issues of 7-azaindole derivatives during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability challenges encountered during the synthesis and storage of 7-azaindole derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems related to the stability of 7-azaindole derivatives.

Storage and Handling

Q1: What are the ideal storage conditions for 7-azaindole derivatives to ensure long-term stability?

A1: To ensure long-term stability, 7-azaindole derivatives should be stored in a cool, dry, and dark place.[1][2][3][4] It is highly recommended to store them under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[5] Using amber vials or light-blocking containers is crucial to prevent photodegradation. For sensitive derivatives, storage at low temperatures (-20°C or -80°C) is advisable.[5]

Q2: I've noticed a change in the color of my 7-azaindole derivative during storage. What could be the cause?

A2: A change in color, such as turning from white/off-white to yellow or brown, is often an indication of degradation. This can be caused by oxidation, exposure to light, or reaction with acidic or basic impurities in the storage environment. It is crucial to re-analyze the compound's purity by a suitable analytical method like HPLC before use. To prevent this, ensure the compound is stored under an inert atmosphere, protected from light, and in a tightly sealed container.

Q3: Are there any common reagents or solvents that are incompatible with 7-azaindole derivatives during storage?

A3: Yes, 7-azaindole derivatives should be stored away from strong oxidizing agents (e.g., peroxides, nitrates) and strong acids or bases.[2][4] The electron-rich nature of the indole ring system makes it susceptible to oxidation. The pyridine ring can be protonated by strong acids, which may catalyze degradation reactions.

Stability During Synthesis

Q4: I'm observing a significant amount of byproduct formation during the synthesis of a 7-azaindole derivative. Could this be related to stability issues?

A4: Absolutely. The stability of the 7-azaindole core and its precursors is critical during synthesis. For instance, in reactions like the Fischer indole synthesis, the reaction conditions (e.g., temperature, acid strength) need to be carefully controlled to prevent side reactions.[6] Similarly, in metal-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction temperature can influence the stability of the intermediates and the final product. The formation of dimers or oligomers can also be a side reaction in some synthetic routes.[1]

Q5: My reaction involving a 7-azaindole derivative is giving a low yield, and I suspect the starting material is degrading. How can I troubleshoot this?

A5: Low yields can indeed be due to the degradation of the starting material or intermediates. Here are a few troubleshooting steps:

  • Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is run at elevated temperatures.

  • Temperature Control: Carefully control the reaction temperature. High temperatures can accelerate degradation.

  • pH Control: If the reaction involves acidic or basic conditions, consider using milder reagents or buffering the reaction mixture to avoid pH-induced degradation.

  • Protecting Groups: For complex syntheses, consider using protecting groups for the N-H of the pyrrole ring to enhance stability and prevent unwanted side reactions.

Degradation Pathways

Q6: What are the most common degradation pathways for 7-azaindole derivatives?

A6: The most common degradation pathways for 7-azaindole derivatives are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The pyrrole ring can be susceptible to cleavage under strong acidic or basic conditions. Amide or ester functional groups on the derivative are also prone to hydrolysis.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of N-oxides, oxindoles, and isatins, and can ultimately result in ring-opening.[1]

  • Photolysis: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule.[7][8]

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. The following table summarizes typical degradation behavior of a 7-azaindole derivative under various stress conditions.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Typical)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hours10-20%Hydrolyzed side chains, potential ring-opened products
Alkaline Hydrolysis 0.1 M NaOH60°C24 hours15-25%Hydrolyzed side chains, potential ring-opened products
Oxidative Degradation 3% H₂O₂Room Temp24 hours20-30%N-oxides, oxindoles, isatin-like structures
Thermal Degradation Solid State80°C48 hours5-15%Various thermal degradants
Photodegradation Solid StateUV Light (254 nm)24 hours10-20%Photodimers, oxidized products

Note: The percentage of degradation can vary significantly depending on the specific substituents on the 7-azaindole core.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability testing of 7-azaindole derivatives.

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of a 7-azaindole derivative and identify potential degradation products.

Materials:

  • 7-azaindole derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 7-azaindole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish and expose it to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the 7-azaindole derivative from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific derivative).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1. Ensure the final concentration is within the linear range of the method.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis to ensure that the main peak is not co-eluting with any degradation products.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

This section provides diagrams to visually represent key concepts and workflows related to the stability of 7-azaindole derivatives.

G cluster_synthesis Synthesis Stability Issues cluster_problems Potential Issues cluster_storage Storage Stability Issues cluster_stressors Stress Factors start Start Synthesis reaction Reaction Step start->reaction workup Work-up & Purification reaction->workup side_reactions Side Reactions (e.g., Dimerization) reaction->side_reactions degradation Degradation of Intermediates/Product reaction->degradation product Final Product workup->product workup->degradation storage_start Store Product exposure Exposure to Stress Factors storage_start->exposure degraded_product Degraded Product exposure->degraded_product light Light exposure->light heat Heat exposure->heat moisture Moisture exposure->moisture oxygen Oxygen exposure->oxygen

Caption: Logical relationship of stability issues in synthesis and storage.

G cluster_degradation Common Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis Azaindole 7-Azaindole Derivative N_Oxide N-Oxide Azaindole->N_Oxide [O] Oxindole Oxindole Azaindole->Oxindole [O] Side_Chain_Cleavage Side-Chain Cleavage Azaindole->Side_Chain_Cleavage H₂O, H⁺/OH⁻ Photodimers Photodimers Azaindole->Photodimers Photo_Oxidation Photo-oxidized Products Azaindole->Photo_Oxidation hν, O₂ Isatin Isatin-like Oxindole->Isatin [O] Ring_Opened_Ox Ring-Opened Products Isatin->Ring_Opened_Ox [O] Ring_Opened_Hyd Ring-Opened Products Side_Chain_Cleavage->Ring_Opened_Hyd H₂O, H⁺/OH⁻

Caption: Common degradation pathways for 7-azaindole derivatives.

G start Start Forced Degradation Study prep Prepare Drug Substance Solution start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize (if Acid/Base) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze characterize Characterize Degradation Products (LC-MS) analyze->characterize end End of Study characterize->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimization of Coupling Reactions for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, also known as 7-azaindole-6-carboxylic acid.

I. Amide Coupling Reactions

Amide coupling, or amidation, is a crucial reaction for the functionalization of this compound, enabling the synthesis of a wide range of biologically active molecules.[1][2][3] This section addresses common challenges and provides optimized protocols for successful amide bond formation.

Frequently Asked Questions (FAQs) - Amide Coupling

Q1: My amide coupling reaction is showing low to no yield. What are the potential causes?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors:

  • Poor solubility of the carboxylic acid: this compound can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient coupling.

  • Inefficient activation of the carboxylic acid: The choice of coupling reagent is critical. Reagents like HATU, HBTU, or EDC/HOBt are commonly used, but their effectiveness can be substrate-dependent.[2][4][5] Incomplete activation will result in unreacted starting material.

  • Side reactions: The 7-azaindole nucleus can be prone to side reactions. The pyridine nitrogen can potentially coordinate with coupling reagents or catalysts, interfering with the desired reaction.

  • Suboptimal reaction conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield.[6] For instance, using a nucleophilic base like pyridine with certain coupling reagents can lead to unwanted side products.[6]

  • Presence of water: Moisture can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a lower yield of the desired amide.[6]

Q2: How can I improve the solubility of this compound in the reaction mixture?

A2: To improve solubility, consider the following:

  • Solvent selection: Polar aprotic solvents such as DMF, DMA, or NMP are often good choices for dissolving 7-azaindole derivatives.

  • Use of a co-solvent: A mixture of solvents, for example, DCM/DMF, can sometimes improve solubility.

  • Salt formation: In some cases, converting the carboxylic acid to a more soluble salt by the addition of a suitable base prior to the coupling reaction can be beneficial.

Q3: What are the recommended coupling reagents and conditions for this specific carboxylic acid?

A3: Several coupling reagents can be effective. Here are some commonly used systems:

  • HATU/DIPEA: This is a highly efficient system for amide bond formation. Pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA before adding the amine is a standard and effective procedure.[2][4][7]

  • EDC/HOBt: This is a classic and cost-effective coupling method. The addition of HOBt helps to suppress side reactions and improve efficiency.[8]

  • T3P® (Propylphosphonic Anhydride): This reagent is known for its high reactivity and clean reaction profiles, often leading to high yields of amides with easy purification.

Q4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A4: Common side reactions include:

  • Epimerization: If your amine or carboxylic acid has a chiral center, epimerization can occur. Using additives like HOBt or performing the reaction at lower temperatures can help minimize this.

  • N-acylation of the pyrrole nitrogen: While less common for the carboxylic acid itself, subsequent reactions on the 7-azaindole ring are possible. Ensuring complete activation of the carboxylic acid and using optimized stoichiometry can mitigate this.

  • Reaction with the pyridine nitrogen: The basicity of the pyridine nitrogen in the 7-azaindole ring can lead to coordination with Lewis acidic reagents. Using a sufficient amount of a non-nucleophilic base can help to avoid this.

Experimental Protocols - Amide Coupling

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M), add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation - Amide Coupling
Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
HATUDIPEADMFRT2-1670-95[2][4]
T3P®DIPEADMFRT0.5-480-90[9]
EDC/HOBtDIPEACH3CNRT1260-85[8]

Experimental Workflow - Amide Coupling

AmideCouplingWorkflow Amide Coupling Workflow cluster_start Starting Materials cluster_reagents Reagents Acid This compound Preactivation Pre-activation (Carboxylic Acid + Coupling Reagent + Base) Acid->Preactivation Amine Primary or Secondary Amine Coupling Amide Bond Formation (Addition of Amine) Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Preactivation Base Base (e.g., DIPEA) Base->Preactivation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Preactivation Preactivation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are powerful tools for the C-C and C-N bond formation, respectively, on the 7-azaindole scaffold.[10][11][12][13]

Frequently Asked Questions (FAQs) - Cross-Coupling

Q5: I am attempting a Suzuki coupling with a bromo- or iodo-substituted this compound derivative and experiencing low yields. What could be the issue?

A5: Low yields in Suzuki couplings with this scaffold can be attributed to:

  • Catalyst inhibition: The presence of the carboxylic acid group can interfere with the palladium catalyst. The carboxylate can coordinate to the palladium center and deactivate the catalyst.[14] It is often recommended to protect the carboxylic acid as an ester before performing the Suzuki coupling.

  • Poor choice of ligand and base: The selection of the appropriate phosphine ligand and base is crucial for a successful Suzuki reaction. For electron-rich heterocyclic systems, ligands like SPhos or XPhos are often effective.[10][15] The base (e.g., K2CO3, K3PO4, Cs2CO3) plays a key role in the transmetalation step.[10][16]

  • Degassing: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst, rendering it inactive. It is essential to thoroughly degas the solvent and reaction vessel.

  • Solvent choice: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.[15][17]

Q6: Can I perform a Buchwald-Hartwig amination on a halo-7-azaindole with a free carboxylic acid?

A6: Similar to the Suzuki coupling, a free carboxylic acid can interfere with the palladium catalyst in a Buchwald-Hartwig amination. Protection of the carboxylic acid as an ester is highly recommended to avoid catalyst poisoning and achieve higher yields.

Q7: What are the recommended catalyst systems for Buchwald-Hartwig amination on the 7-azaindole core?

A7: The choice of catalyst system is critical and depends on the nature of the amine and the halide.

  • For primary and secondary amines: Catalyst systems based on ligands like XPhos, RuPhos, or DavePhos are generally effective.[12][18]

  • Base selection: Strong, non-nucleophilic bases such as NaOt-Bu, K3PO4, or Cs2CO3 are commonly used.[18]

Experimental Protocols - Cross-Coupling

Protocol 2: General Procedure for Suzuki Coupling (with ester protection)

  • To a reaction vessel, add the bromo- or iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate ester (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K2CO3, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%) and the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, hydrolyze the ester to obtain the carboxylic acid.

Data Presentation - Suzuki Coupling
HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineArylboronic acidPd2(dba)3 (5)SPhosCs2CO3Toluene/Ethanol6067-93[10]
3-Chloroindazole5-Indole boronic acidP2 (2.5)-K3PO4Dioxane/H2O10095[15]

Experimental Workflow - Suzuki Coupling

SuzukiCouplingWorkflow Suzuki Coupling Workflow cluster_start Starting Materials cluster_reagents Reagents ArylHalide Halo-7-azaindole-6-carboxylate ReactionSetup Reaction Setup (Degassing) ArylHalide->ReactionSetup BoronicAcid Boronic Acid/Ester BoronicAcid->ReactionSetup Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->ReactionSetup Base Base (e.g., K2CO3) Base->ReactionSetup Solvent Solvent (e.g., Dioxane/H2O) Solvent->ReactionSetup Coupling Cross-Coupling Reaction (Heating) ReactionSetup->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki coupling of a halo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.

III. Relevant Signaling Pathway

Derivatives of 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery, often targeting protein kinases.[19][20] For instance, some derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[21] Understanding the signaling pathway targeted by these compounds is crucial for their development as therapeutic agents.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a key role in cell proliferation, differentiation, migration, and survival.[22] Aberrant activation of this pathway is associated with the development and progression of several cancers.[23]

The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[24][25][26]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->FGFR Inhibition

Caption: Simplified diagram of the FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

References

Validation & Comparative

A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Derivatives and Other Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers, making FGFRs a compelling target for therapeutic intervention. This guide provides a comparative overview of a novel class of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold against other prominent FGFR inhibitors that are either approved or in late-stage clinical development. The comparison is supported by experimental data on inhibitory activity, and this guide includes detailed experimental protocols and signaling pathway diagrams to provide a comprehensive resource for researchers in the field.

Introduction to FGFR Inhibition

Fibroblast Growth Factor Receptors are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1] These pathways are crucial for cell proliferation, differentiation, migration, and survival.[2] Genetic alterations, including gene fusions, amplifications, or mutations in FGFRs, can lead to constitutive activation of these pathways, promoting tumorigenesis.[2][3] Consequently, the development of small molecule inhibitors that target the ATP-binding pocket of FGFRs has become a significant area of cancer research.[3]

This guide focuses on a recently identified series of potent FGFR inhibitors possessing a 1H-pyrrolo[2,3-b]pyridine core, and compares their in vitro efficacy with established inhibitors: Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib.

Comparative Analysis of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the compared FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivative (4h) and Other FGFR Inhibitors (in nM)
Inhibitor ClassCompoundFGFR1 (IC50 nM)FGFR2 (IC50 nM)FGFR3 (IC50 nM)FGFR4 (IC50 nM)Reference
1H-pyrrolo[2,3-b]pyridine 4h 7925712
Pan-FGFR Inhibitor Infigratinib 0.9, 1.11.4, 11, 261, 60[4][5][6][7]
Pan-FGFR Inhibitor Pemigatinib 0.40.51.230[8]
Pan-FGFR Inhibitor Erdafitinib 1.22.53.05.7[9]
Covalent FGFR Inhibitor Futibatinib 1.8, 3.91.4, 1.31.63.7, 8.3

Note: Where multiple values were reported in the literature, they are presented as a range or comma-separated.

Chemical Structures

The chemical structures of the representative FGFR inhibitors are presented below.

Infigratinib Pemigatinib Erdafitinib Futibatinib
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alt text
alt text
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Mechanism of Action

Most of the compared inhibitors, including the 1H-pyrrolo[2,3-b]pyridine derivatives, Infigratinib, Pemigatinib, and Erdafitinib, are ATP-competitive inhibitors. They bind reversibly to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[3][8]

Futibatinib, in contrast, is an irreversible covalent inhibitor. It forms a covalent bond with a cysteine residue within the ATP-binding pocket of FGFRs, leading to prolonged and potent inhibition. This irreversible binding may offer an advantage in overcoming certain resistance mutations that can arise with ATP-competitive inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate FGFR inhibitors, based on methodologies described in the cited literature.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

  • Reagents and Materials :

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP (Adenosine triphosphate).

    • A suitable peptide or protein substrate for the kinase.

    • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody).

  • Procedure :

    • A solution of the FGFR kinase and the substrate is prepared in the assay buffer.

    • The test compound is serially diluted and added to the kinase-substrate mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[7]

Cell Proliferation Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on FGFR signaling.

  • Reagents and Materials :

    • Cancer cell lines with known FGFR alterations (e.g., FGFR2-amplified KATO III cells, FGFR3-mutant RT112 cells).

    • Cell culture medium and supplements (e.g., DMEM, FBS).

    • Test compounds dissolved in DMSO.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • Microplate reader.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compounds.

    • The plates are incubated for a period of 72 to 96 hours.

    • A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to a DMSO control.

    • GI50 (50% growth inhibition) or IC50 values are determined from the dose-response curves.[8]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of an inhibitor in an animal model.

  • Materials :

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Cancer cell line for implantation.

    • Test compound formulated for oral or intraperitoneal administration.

    • Calipers for tumor measurement.

  • Procedure :

    • Tumor cells are subcutaneously injected into the flank of the mice.

    • When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered daily (or as per the determined schedule) at various doses.[6]

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated FGFR or downstream targets like p-ERK).

Visualizations

FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway, which is targeted by the inhibitors discussed.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for FGFR Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel FGFR inhibitor.

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Compound Synthesis (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives) B Biochemical Kinase Assay (IC50 determination vs FGFR1-4) A->B C Kinase Selectivity Profiling (vs other kinases) B->C D Cell-Based Proliferation Assay (GI50 in FGFR-driven cell lines) C->D E Pharmacokinetics (PK) Study (ADME properties) D->E F Tumor Xenograft Model (Efficacy in mice) E->F G Pharmacodynamic (PD) Analysis (Target engagement in tumors) F->G H Lead Optimization G->H I Toxicology Studies H->I J IND-Enabling Studies I->J

Caption: A typical preclinical workflow for the evaluation of novel FGFR inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising new chemical class for the development of potent FGFR inhibitors. The lead compound, 4h, demonstrates potent, single-digit nanomolar inhibition of FGFR1 and FGFR2, and low double-digit nanomolar inhibition of FGFR3, comparable to established inhibitors like Erdafitinib and Futibatinib. While its activity against FGFR4 is lower, this may offer a selectivity advantage, potentially reducing off-target effects associated with FGFR4 inhibition. Further optimization of this scaffold could lead to the development of next-generation FGFR inhibitors with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued research and development of novel cancer therapeutics targeting the FGFR signaling axis.

References

The Pivotal Role of the 6-Carboxylic Acid Moiety in the Structure-Activity Relationship of 7-Azaindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-azaindole-6-carboxylic acid derivatives, highlighting their structure-activity relationships (SAR) as potent inhibitors of various biological targets. This analysis is supported by experimental data and detailed methodologies for key assays, offering a valuable resource for the rational design of next-generation therapeutics.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1][2] The functionalization of this core, particularly at the 6-position with a carboxylic acid group or its derivatives, has emerged as a critical strategy in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This guide delves into the nuanced SAR of these derivatives, with a focus on their applications as kinase inhibitors and anticancer agents.

Comparative Analysis of Biological Activity

The biological activity of 7-azaindole-6-carboxylic acid derivatives is profoundly influenced by the nature of substituents on the azaindole core and the modifications of the carboxylic acid group. The following tables summarize the quantitative data from various studies, providing a comparative overview of their inhibitory potential against different targets.

Anticancer Activity of 7-Azaindole Derivatives

The development of 7-azaindole derivatives as anticancer agents has been a significant area of research. The substitution pattern on the 7-azaindole ring plays a crucial role in their cytotoxic effects.

CompoundModificationsCell LineIC50Reference
4a 3-(4-(2,4-difluorobenzoyl)piperidin-1-yl)A549 (Lung)6.23 µg/mL[3]
4h 3-(4-(4-chlorobenzoyl)piperidin-1-yl)A549 (Lung)8.52 µg/mL[3]
5d 3-(4-(4-fluorobenzoyl)-1,2,3,6-tetrahydropyridin-1-yl)A549 (Lung)7.33 µg/mL[3]
5j 3-(4-(4-(trifluoromethyl)benzoyl)-1,2,3,6-tetrahydropyridin-1-yl)A549 (Lung)4.56 µg/mL[3]
7-AID 5-(2-hydroxypyridin-5-yl)HeLa (Cervical)16.96 µM[4]
MCF-7 (Breast)14.12 µM[4]
MDA-MB-231 (Breast)12.69 µM[4]
6f Difluoroethyl substitutionA375 (Melanoma)Potent (exact value not specified)[5]

Note: The core structure for compounds 4a, 4h, 5d, and 5j is a 7-azaindole, but the specific linkage to the 6-carboxylic acid is not explicitly detailed in the abstract. These compounds highlight the importance of substitutions at other positions.

Kinase Inhibitory Activity of 7-Azaindole Derivatives

A primary focus of 7-azaindole derivative research is their role as kinase inhibitors. The ability of the 7-azaindole scaffold to form key hydrogen bonds in the ATP binding pocket is central to their mechanism of action.

CompoundTarget KinaseIC50Reference
8l Haspin14 nM[6]
8g CDK9/CyclinT & HaspinDual Inhibitor[6]
8h CDK9/CyclinT & HaspinDual Inhibitor[6]
PLX4720 BRAF V600E13 nM[7]
3-anilinyl-7-azaindole PIM1~100 µM[7]
Activity of 7-Azaindole Derivatives against Other Targets

The versatility of the 7-azaindole scaffold extends beyond cancer and kinase inhibition, with derivatives showing activity against other important therapeutic targets.

Compound SeriesTargetActivity MetricKey FindingsReference
3,5-disubstituted-7-azaindoles Trypanosoma bruceipEC50Amine and hydroxy substituents at the 3-position were equipotent to the lead compound.[8]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends for 7-azaindole-6-carboxylic acid derivatives can be deduced:

  • Importance of the Carboxamide Group : The conversion of the 6-carboxylic acid to various amides is a common and effective strategy. The nature of the amine used for amide formation significantly impacts biological activity. Aryl and heterocyclic carboxamides have been shown to be successful substitutions for anticancer activity.[9]

  • Substitutions at C3 and C5 : Positions 3 and 5 of the 7-azaindole ring are critical for activity. Introduction of various aryl, heteroaryl, and aliphatic groups at these positions can modulate potency and selectivity.[8][9] For instance, in a series of 3,5-disubstituted-7-azaindoles, the substituents at the 3-position had a significant impact on their trypanocidal activity.[8]

  • Role of the N1 Position : Modification of the pyrrole nitrogen (N1) can be detrimental to activity. For example, methylation or tosylation of the indole -NH resulted in a loss of activity against T. brucei, suggesting that the N1-H acts as a crucial hydrogen bond donor.[8]

  • The N7 Atom : The nitrogen atom at the 7-position of the azaindole ring is essential for the anti-proliferative activity of these compounds.[3][10]

Experimental Methodologies

To facilitate the replication and validation of the findings presented, detailed protocols for the key biological assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Kinase Inhibition

Western blotting can be used to assess the inhibition of a specific kinase in a cellular context by measuring the phosphorylation status of its downstream substrates.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the proteins in the cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical signaling pathway targeted by 7-azaindole derivatives and the general workflow of a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis A Lead Compound (7-Azaindole-6-COOH) B SAR Hypothesis A->B C Design of Analogs (Modification at C3, C5, C6-amide, etc.) B->C D Chemical Synthesis C->D E In Vitro Kinase Assay D->E F Cell-Based Assays (e.g., MTT) D->F H Determine IC50 / EC50 E->H G In Vivo Studies (for promising candidates) F->G F->H I Establish SAR H->I I->B Refine Hypothesis J New Lead Compound I->J

A typical workflow for a structure-activity relationship (SAR) study.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Differentiation Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 7-Azaindole Derivative (e.g., RAF/MEK Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

The Evolving Landscape of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine derivatives reveals a versatile scaffold yielding potent and selective inhibitors for a range of key biological targets in oncology, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of the efficacy of notable derivatives, supported by available experimental data and methodologies, to inform researchers and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has been the foundation for the development of numerous small molecule inhibitors targeting critical cellular signaling pathways. These derivatives have demonstrated significant promise in preclinical and, in some cases, clinical settings, showcasing their potential as next-generation therapeutics. This comparison focuses on derivatives targeting key kinases and enzymes, including Janus Kinase 3 (JAK3), Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), Ataxia Telangiectasia Mutated (ATM) kinase, Maternal Embryonic Leucine Zipper Kinase (MELK), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).

Comparative Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro and in vivo efficacy of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets.

Derivative Target IC50 (nM) Cell-Based Assay (IC50, µM) In Vivo Efficacy Key Findings
Compound 14c JAK3Potent (specific value not in abstract)-Immunomodulating effect on T cell proliferation.Identified as a potent and moderately selective JAK3 inhibitor.[1][2]
Compound 11h PDE4B140-Significantly inhibited TNF-α release.A PDE4B preferring inhibitor with acceptable in vitro ADME properties.[3]
Compound 4h FGFR1/2/37/9/25-Inhibited breast cancer cell proliferation, migration, and invasion.A potent pan-FGFR inhibitor with high ligand efficiency.[4][5]
Compound 25a ATMPotent (specific value not in abstract)-Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4% in HCT116 and SW620 xenografts, respectively).Highly selective and orally available ATM inhibitor with excellent drug-like properties.[6]
Compound 16h MELK320.109 - 0.245 (A549, MDA-MB-231, MCF-7)Suppressed migration of A549 cells.Potent enzyme inhibition and excellent anti-proliferative effect.[7]
Compound 41 GSK-3β0.22-Inhibited hyperphosphorylation of tau protein.A potent and selective GSK-3β inhibitor with potential for treating Alzheimer's disease.[8]
Compound 22 CDK848.6-Significantly inhibited tumor growth in colorectal cancer xenografts.A potent type II CDK8 inhibitor with good bioavailability.[9]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. TGI: Tumor Growth Inhibition.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of these derivatives are rooted in their ability to modulate specific signaling pathways implicated in disease pathogenesis.

JAK-STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., Cmpd 14c) Inhibitor->JAK Inhibition

Fig. 1: Inhibition of the JAK-STAT signaling pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., Cmpd 4h) Inhibitor->FGFR Inhibition

Fig. 2: FGFR signaling and its inhibition.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While full protocols are often found within the main body of research articles, this section outlines the general procedures for key assays used in the evaluation of the cited 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on its target kinase.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

References

Validating Biological Assays for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of biological assays is a critical step in the discovery and development of novel therapeutic agents. This guide provides a comparative overview of key biological assays for the validation of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a core structure in many kinase inhibitors. While specific data for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is not extensively available in the public domain, this guide leverages data from closely related derivatives to provide a framework for assay selection and validation.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different biological targets. This data is essential for comparing the potency and selectivity of new compounds.

Table 1: Biochemical Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
Derivative 4h FGFR17Not Specified[1][2][3]
FGFR29Not Specified[1][2][3]
FGFR325Not Specified[1][2][3]
FGFR4712Not Specified[1][2][3]
Derivative 1 FGFR11900Not Specified[1]
TNIK Inhibitor TNIK< 1Not Specified
JAK3 Inhibitor 14c JAK3Potent (not specified)Not Specified
Haspin Inhibitor 2 Haspin10.1ADP-Glo[4]
Haspin Inhibitor 3 Haspin10.6ADP-Glo[4]

Table 2: Cellular Activity and Cytotoxicity

Compound IDCell LineAssay TypeIC50 (µM)Reference
Derivative 10t HeLaAntiproliferative0.12[5][6]
SGC-7901Antiproliferative0.15[5][6]
MCF-7Antiproliferative0.21[5][6]
PDE4B Inhibitor 11h MacrophagesTNF-α ReleaseNot Specified[7]
FGFR Inhibitor 4h 4T1Cell ViabilityNot Specified[2]
MDA-MB-231AntiproliferativeNot Specified[1]
MCF-7AntiproliferativeNot Specified[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological assays. Below are protocols for key experiments commonly used for this class of compounds.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Protocol:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 6 µL containing the appropriate kinase buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin), the purified kinase, and the substrate (protein or peptide) in the presence of 10 µM ATP.[4]

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction and incubate at 30°C for 30 minutes.[4]

  • Reaction Termination: Stop the reaction by adding 6 µL of ADP-Glo™ Kinase Reagent.[4]

  • Signal Generation: Incubate for 50 minutes at room temperature, then add 12 µL of Kinase Detection Reagent.[4]

  • Data Acquisition: Measure the luminescence, which is proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of a compound on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 2,000-6,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Western Blot for Target Engagement

Western blotting can be used to assess the phosphorylation status of the target kinase and downstream signaling proteins, providing a direct measure of the inhibitor's engagement with its target within the cell.

Objective: To confirm the on-target activity of the inhibitor in a cellular context.

Protocol:

  • Cell Treatment and Lysis: Culture cells and treat them with various concentrations of the inhibitor. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to generate a chemiluminescent signal and capture the image.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the validation of biological assays for kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Signaling_Cascade Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, etc. Signaling_Cascade->Cellular_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Figure 1: Generalized Kinase Inhibitor Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Viability) Biochemical_Assay->Cell_Based_Assay Target_Validation Target Validation (e.g., Western Blot) Cell_Based_Assay->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Figure 2: General Experimental Workflow for Inhibitor Validation.

Logical_Relationship cluster_invitro In Vitro / Biochemical cluster_incell In-Cell / Cellular Potency Potency (IC50) Efficacy Efficacy (EC50) Potency->Efficacy correlates to Selectivity Selectivity Toxicity Toxicity (CC50) Selectivity->Toxicity influences

Figure 3: Key Validation Parameters and Their Relationships.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Azaindole-6-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for the design of potent and selective therapeutic agents.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the 7-azaindole-6-carboxylic acid core, targeting key kinases such as Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinase 9 (CDK9), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of representative 7-azaindole-based inhibitors against a panel of selected kinases. It is important to note that the data has been collated from various sources, and direct comparison should be approached with caution due to potential differences in experimental conditions.

Inhibitor (Target)Off-Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetReference
Compound A (PI3Kγ) PI3Kα>1000>100x[3]
PI3Kβ>1000>100x[3]
PI3Kδ25025x[3]
Compound B (CDK9) CDK1240>7x[4]
CDK21600>50x[4]
Compound C (VEGFR-2) EGFR>1000>20x[5]
PDGFRβ>1000>20x[5]

Note: IC50 values are indicative and may vary based on assay conditions. The fold selectivity is calculated relative to the IC50 of the primary target, which is in the low nanomolar range for these compounds.

Key Signaling Pathways and Experimental Workflow

To understand the biological context of these inhibitors and the methods used to characterize them, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for cross-reactivity profiling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 7-Azaindole-6-carboxylic acid Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a common target for 7-azaindole-based inhibitors.[6][7][8]

Experimental_Workflow Start Start: Synthesized 7-Azaindole-6-Carboxylic Acid Derivative PrimaryAssay Primary Kinase Assay (e.g., PI3K, CDK9, VEGFR-2) Start->PrimaryAssay DetermineIC50 Determine IC50 for Primary Target PrimaryAssay->DetermineIC50 KinasePanel Kinase Panel Screening (e.g., >100 kinases) DetermineIC50->KinasePanel If potent AnalyzeData Data Analysis: Determine Off-Target IC50s & Calculate Selectivity KinasePanel->AnalyzeData CellularAssay Cell-Based Assays (Target Engagement & Phenotypic Effects) AnalyzeData->CellularAssay End End: Comprehensive Cross-Reactivity Profile CellularAssay->End

Caption: A generalized experimental workflow for determining the cross-reactivity profile of a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key in vitro kinase assays.

In Vitro PI3K Kinase Assay (Radiometric)

This assay measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

  • Materials:

    • Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

    • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

    • [γ-³³P]ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • 7-azaindole-6-carboxylic acid based inhibitor

    • Stop solution (e.g., 100 mM EDTA)

    • Phospholipid extraction reagents

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a reaction plate, combine the kinase, PIP2 substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding the kinase reaction buffer containing [γ-³³P]ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding the stop solution.

    • Extract the radiolabeled PIP3 product using an organic solvent.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro CDK9/Cyclin T1 Kinase Assay (Luminescence-based)

This assay determines CDK9 activity by measuring the amount of ATP remaining in the solution after the kinase reaction.

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme

    • CDK9 peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 7-azaindole-6-carboxylic acid based inhibitor

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the kinase assay buffer.

    • Add the CDK9/Cyclin T1 enzyme and the inhibitor to the wells of a microplate.

    • Add the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This assay quantifies the phosphorylation of a VEGFR-2 substrate using an antibody-based detection method.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate coated on a microplate

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 7-azaindole-6-carboxylic acid based inhibitor

    • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

    • HRP substrate (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Prepare serial dilutions of the inhibitor.

    • Add the VEGFR-2 enzyme and the inhibitor to the substrate-coated wells.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Wash the wells to remove the reaction components.

    • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash away the unbound antibody.

    • Add the HRP substrate and incubate to develop a colorimetric signal.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm). The signal intensity is proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 value.

References

A Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Scaffold Performance Supported by Experimental Data

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The scaffold not only provides the three-dimensional framework for the pharmacophoric elements but also dictates the physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Among the myriad of heterocyclic systems, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" scaffold, particularly in the realm of kinase inhibitors. This guide provides a comparative analysis of 7-azaindole against other prominent heterocyclic scaffolds, supported by experimental data to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The introduction of a nitrogen atom into the indole scaffold to form 7-azaindole significantly modulates its physicochemical properties. This alteration can lead to improved aqueous solubility and a more favorable polar surface area, which are often desirable attributes for drug candidates. The table below summarizes key physicochemical properties for 7-azaindole and its parent indole, highlighting the impact of this bioisosteric replacement.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)IndoleQuinolinePyrimidineIndazole
Molecular Weight ( g/mol ) 118.14117.15129.1680.09118.14
LogP 1.392.142.040.351.83
Polar Surface Area (Ų) 28.815.812.925.828.8
Hydrogen Bond Donors 11001
Hydrogen Bond Acceptors 21122
Aqueous Solubility (mg/mL) Generally higher than indoleLow6.1Miscible1.0

Note: LogP and solubility values are experimental or calculated estimates and can vary based on the specific experimental conditions and substituents.

Biological Activity: Focus on Kinase Inhibition

The 7-azaindole scaffold is particularly esteemed for its role in kinase inhibition. The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the hinge region of the ATP-binding site of many kinases, mimicking the interaction of adenine.[1] This key interaction contributes to the high potency of many 7-azaindole-based inhibitors.

In a notable example of scaffold hopping, researchers replaced a quinoline fragment with a 7-azaindole scaffold in the development of PI3K inhibitors, which resulted in compounds with potent activity.[2] While a direct comparison of otherwise identical analogues was not presented, the resulting 7-azaindole derivatives demonstrated subnanomolar IC50 values against PI3Kγ.[2]

ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
7-Azaindole Compound 13 PI3Kγ0.5[2]
7-Azaindole PexidartinibCSF1R13[3]
7-Azaindole VemurafenibB-RAF (V600E)31[1]
Pyrido[2,3-d]pyrimidine PalbociclibCDK4/CDK611 / 16[3]
Pyrrolo[2,3-d]pyrimidine RibociclibCDK4/CDK610 / 39[4]
Benzimidazole AbemaciclibCDK4/CDK62 / 10[3][4]
Indazole A dual MCL-1/BCL-2 inhibitorMCL-1/BCL-2Ki = 1.48 µM (BCL-2)[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these scaffolds are evaluated, the following diagrams illustrate a key signaling pathway targeted by many heterocyclic inhibitors and a general workflow for their experimental evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 7-azaindole derivative.

Experimental_Workflow Scaffold Scaffold Selection (e.g., 7-Azaindole) Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT Proliferation) Biochemical->Cellular ADME In Vitro ADME (PAMPA, Microsomal Stability) Cellular->ADME Lead Lead Optimization ADME->Lead

Caption: General experimental workflow for the evaluation of heterocyclic scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key in vitro assays used to characterize and compare heterocyclic scaffolds.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-33P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase reaction buffer to achieve the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and proceed with detection according to the manufacturer's protocol for the chosen detection reagent.

  • Measure the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT)

Objective: To assess the effect of a compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Test compound (dissolved in DMSO)

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS.

  • Prepare the test compound solution in PBS in the donor plate.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the filter area.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-validated and highly effective core for the design of potent bioactive molecules, especially kinase inhibitors. Its favorable physicochemical properties and ability to form key interactions with biological targets have cemented its "privileged" status. However, the vast chemical space of heterocyclic scaffolds offers a rich tapestry of possibilities for drug discovery. Scaffolds such as quinolines, pyrimidines, and indazoles also have proven track records in approved drugs and clinical candidates. The choice of a scaffold should be a data-driven decision, considering the specific target, desired properties, and synthetic tractability. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in the early stages of drug discovery, ultimately paving the way for the development of novel and effective therapeutics.

References

A Comparative Guide to the In Vitro ADME Properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid against a well-characterized acidic drug, Diclofenac, and standard control compounds. Due to the limited publicly available experimental data for this compound, this guide presents an expected profile based on the known characteristics of the 7-azaindole scaffold. The data for the comparator and control compounds are derived from publicly available literature.

Data Presentation: Comparative In Vitro ADME Properties

The following table summarizes the key in vitro ADME parameters for this compound (expected profile), the comparator compound Diclofenac, and standard control compounds.

Compound Type Molecular Weight ( g/mol ) LogP Metabolic Stability (HLM) t½ (min) Caco-2 Permeability Papp (A→B) (10-6 cm/s) Plasma Protein Binding (%)
This compound Target162.15~1.5 (Predicted)Expected to be moderate to highExpected to be low to moderateExpected to be moderate to high
Diclofenac Comparator (Acidic Drug)296.154.51>60[1]>10>99
Propranolol Control (High Permeability)259.342.9<30[2][3][4]>10~90[5]
Atenolol Control (Low Permeability)266.340.16Very high (>95% remaining)[6][7][8]<1[6]6-16[8]
Warfarin Control (High Protein Binding)308.333.03Variable (CYP dependent)[9][10]>10>99

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound and control compounds are dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes (pooled from multiple donors) are thawed on ice.

    • A NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound (final concentration, e.g., 1 µM) is pre-incubated with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of remaining compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A→B):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) on both the apical (donor) and basolateral (receiver) sides.

    • The test compound (e.g., at 10 µM) is added to the apical side.

    • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes), and the volume removed is replaced with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical - B→A for Efflux Assessment):

    • The experiment is repeated with the test compound added to the basolateral side and samples collected from the apical side to determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).

  • Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the involvement of active efflux.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup:

    • A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa) separating two chambers is used.

  • Sample Preparation:

    • The test compound is added to plasma (from the desired species, e.g., human) at a specific concentration (e.g., 1 µM).

  • Dialysis:

    • The plasma containing the test compound is added to one chamber (the plasma chamber), and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).

    • The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection and Analysis:

    • After incubation, aliquots are taken from both the plasma and buffer chambers.

    • To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to match the matrix of the samples.

    • The concentrations of the compound in both chambers (Cunbound in the buffer chamber and Ctotal in the plasma chamber) are determined by LC-MS/MS.

  • Data Analysis:

    • The percentage of plasma protein binding is calculated as: % Bound = [(Ctotal - Cunbound) / Ctotal] * 100

Mandatory Visualizations

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound (10 mM in DMSO) pre_incubate Pre-incubate Test Cpd + HLM at 37°C prep_cpd->pre_incubate prep_hlm Thaw Human Liver Microsomes (HLM) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_rxn Initiate Reaction with NADPH System prep_nadph->initiate_rxn pre_incubate->initiate_rxn sampling Collect Aliquots at Time Points (0-60 min) initiate_rxn->sampling terminate Terminate Reaction with Cold Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_remaining Calculate % Parent Compound Remaining analyze->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_thalf Calculate Half-life (t½) plot_data->calc_thalf

Caption: Workflow of the in vitro metabolic stability assay in human liver microsomes.

Logical Relationship in Caco-2 Permeability Assay

G cluster_setup Assay Setup cluster_transport Transport Assessment cluster_interpretation Interpretation caco2_monolayer Differentiated Caco-2 Cell Monolayer apical Apical Chamber (Donor/Receiver) absorption Absorption (A→B) apical->absorption Add Cpd basolateral Basolateral Chamber (Receiver/Donor) efflux Efflux (B→A) basolateral->efflux Add Cpd absorption->basolateral Permeation papp_ab Papp (A→B) > 10 x 10⁻⁶ cm/s => High Permeability absorption->papp_ab papp_ab_low Papp (A→B) < 1 x 10⁻⁶ cm/s => Low Permeability absorption->papp_ab_low efflux->apical Efflux efflux_ratio Efflux Ratio > 2 => Active Efflux Substrate efflux->efflux_ratio

Caption: Logical flow for assessing compound permeability and efflux in the Caco-2 assay.

References

Head-to-Head Comparison: 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid and Known PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a head-to-head comparison of the biological activity of a representative compound from the 1H-pyrrolo[2,3-b]pyridine class, specifically a 2-carboxamide derivative, with the established Phosphodiesterase 4B (PDE4B) inhibitor, Rolipram. Due to the limited publicly available biological data for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, this analysis utilizes data from a closely related analog, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, which has been demonstrated to be a potent PDE4B inhibitor.[1] This comparison is intended to provide researchers with a concise overview of the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a source of novel PDE4B inhibitors. The guide includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing PDE4B inhibition, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2][3][4][5][6] Inhibition of PDE4, particularly the PDE4B isoform, has been shown to have significant anti-inflammatory effects, making it an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2][7][8][9]

Quantitative Comparison of PDE4B Inhibition

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against the PDE4B enzyme, compared to the known PDE4 inhibitor, Rolipram. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide 11h PDE4B140[1]
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide 11g PDE4B230[1]
Rolipram PDE4B130[11][12][13]

Note: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives show comparable potency to Rolipram in inhibiting PDE4B.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental approach for comparison, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for assessing enzyme inhibition.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes Inflammation Inflammation PKA->Inflammation Reduces Inhibitor 1H-pyrrolo[2,3-b]pyridine or Rolipram Inhibitor->PDE4B Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (1H-pyrrolo[2,3-b]pyridine derivative & Rolipram) Incubation Incubate Enzyme with Inhibitor and [3H]cAMP Compound_Prep->Incubation Enzyme_Prep Recombinant Human PDE4B Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep [3H]cAMP Substrate Preparation Substrate_Prep->Incubation Termination Terminate Reaction (e.g., with ZnSO4/Ba(OH)2) Incubation->Termination Separation Separate [3H]AMP from [3H]cAMP (e.g., precipitation) Termination->Separation Measurement Quantify Radioactivity (Scintillation Counting) Separation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 values (Dose-Response Curve) Calculation->IC50_Determination

References

A Comparative Guide to Analytical Methods for the Purity Validation of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates like 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a critical step in drug development and manufacturing. A robust analytical validation ensures the identity, strength, quality, and purity of the compound. This guide provides a comparative overview of key analytical methods for the purity validation of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of this compound and related heterocyclic compounds include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.

Comparison of Key Analytical Methods

A summary of the typical performance characteristics of HPLC, qNMR, and LC-MS for purity analysis is presented below. These values are representative and may vary based on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Quantification of known and unknown impuritiesAbsolute or relative quantification of the main componentIdentification and quantification of impurities
Selectivity HighHighVery High
Limit of Detection (LOD) ~0.01%~0.1%<0.01%
Limit of Quantitation (LOQ) ~0.03%~0.3%~0.03%
Linearity (r²) >0.999>0.99>0.99
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (%RSD) <2%<1%<5%
Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established practices for the analysis of pharmaceutical compounds and can be adapted for the specific validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the gold standard for the separation and quantification of impurities in pharmaceutical substances.[1] A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from impurities generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[3][4]

  • Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., LOQ to 150% of the expected impurity concentration).

  • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Quantitative NMR (qNMR) for Purity Assay

qNMR is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Experimental Procedure:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a pulse sequence with a sufficient relaxation delay to ensure full relaxation of all protons.

Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.

Validation Parameters:

  • Specificity: Ensured by selecting a signal in the analyte's spectrum that is well-resolved from any impurity and solvent signals.

  • Linearity: Assessed by preparing samples with varying ratios of the analyte to the internal standard.

  • Accuracy and Precision: Determined by repeated measurements of a sample with a known purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for the identification and structural elucidation of unknown impurities.[5]

Instrumentation:

  • LC-MS system (e.g., with a time-of-flight or quadrupole mass analyzer)

  • The same chromatographic conditions as the HPLC method can often be used.

Procedure:

  • Inject the sample into the LC-MS system.

  • The eluting peaks are directed to the mass spectrometer.

  • Mass spectra are acquired for the main component and all detected impurities.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can be used to deduce the structure of the impurities. This information is crucial for understanding degradation pathways and for the toxicological assessment of impurities.

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in the DOT language.

G cluster_0 Purity Validation Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Impurity Profiling qNMR qNMR Analysis Sample->qNMR Purity Assay LCMS LC-MS Analysis Sample->LCMS Impurity ID Data Data Evaluation and Comparison HPLC->Data qNMR->Data LCMS->Data Report Final Purity Report Data->Report

Caption: General workflow for the purity validation of this compound.

G cluster_1 Forced Degradation Pathway API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Degradation API->Thermal Photo Photolytic Degradation API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced degradation studies to ensure method specificity.

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic compound often utilized in the synthesis of pharmacologically active molecules. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal parameters for this compound and its related isomers. While specific data for the 6-carboxylic acid isomer is limited, the information presented is based on available Safety Data Sheets (SDS) for closely related pyrrolopyridine carboxylic acids and serves as a conservative guide.

ParameterInformationCitation
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Alternatively, burn in a chemical incinerator with an afterburner and scrubber.[1]
Personal Protective Equipment (PPE) Chemical safety goggles, appropriate chemical-resistant gloves (e.g., butyl rubber), and a fully-buttoned lab coat. A NIOSH-approved respirator may be necessary for nuisance exposures or higher-level protection.[1][2]
Accidental Spill Response Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.[1][3]
Environmental Precautions Do not allow the product to enter drains or waterways.[1][4]
Known Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]
Incompatible Materials Strong oxidizing agents, acids, and bases.[2]

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical safety goggles, compatible gloves, and a lab coat.

  • Conduct all disposal-related activities within a certified laboratory chemical fume hood to ensure adequate ventilation.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a designated, compatible, and properly sealed waste container.

  • The container must be clearly labeled with the chemical name ("this compound") and a "Hazardous Waste" label as soon as the first waste is added.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers, acids, and bases.

  • The storage location should be a designated satellite accumulation area for hazardous waste.

4. Final Disposal:

  • Once the waste container is full or no longer in use, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.

  • Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Decontamination:

  • After handling, thoroughly wash your hands with soap and water.

  • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to Dispose of this compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in a Labeled, Compatible Container fume_hood->collect_waste spill Accidental Spill? collect_waste->spill spill_procedure Follow Spill Protocol: - Avoid Dust - Sweep and Contain - Dispose as Hazardous Waste spill->spill_procedure Yes store_waste 4. Store Waste Container in a Designated Satellite Area spill->store_waste No spill_procedure->collect_waste contact_ehs 5. Arrange for Disposal via EH&S or Licensed Contractor store_waste->contact_ehs decontaminate 6. Decontaminate Work Area and Wash Hands contact_ehs->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

This guide provides essential safety, handling, and disposal information for this compound, targeting researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, specifically other azaindole carboxylic acids, due to the absence of a specific Safety Data Sheet (SDS) for the title compound. The recommendations for structurally related compounds like 4-azaindole-7-carboxylic acid, 5-azaindole-2-carboxylic acid, and other pyrrolopyridine derivatives serve as a baseline for safe laboratory conduct.[1][2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound necessitates stringent adherence to PPE protocols to mitigate risks of skin, eye, and respiratory irritation.[2][3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood is recommended for all procedures involving the solid or solutions of the compound.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemically impermeable gloves.[1][4] Nitrile or neoprene gloves are preferred.[6] Gloves must be inspected before use and disposed of properly after handling the material.[7]

  • Skin and Body Protection: A laboratory coat is the minimum requirement.[2] For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary. Ensure footwear is close-toed.[2]

  • Respiratory Protection: For handling fine powders that may become airborne, a NIOSH-approved N95 or P95 particulate respirator is recommended.[6][7] In instances of potential vapor or gas exposure, or in poorly ventilated areas, a full face-piece respirator with appropriate cartridges should be used.[5][6]

Hazard Classification (based on similar compounds) Recommended Personal Protective Equipment First Aid Measures
Acute Oral Toxicity (Category 4) [3][8]Standard laboratory PPE (gloves, lab coat, eye protection)If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7]
Skin Irritation (Category 2) [2][3]Chemically resistant gloves (nitrile or neoprene), lab coatIn case of skin contact, immediately wash with plenty of soap and water.[2][3] If irritation persists, seek medical advice.[2]
Serious Eye Irritation (Category 2A) [2][3]Safety goggles or a face shieldIn case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek medical attention if irritation persists.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) [2][3]Use in a well-ventilated area or with respiratory protection (N95 respirator)If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

Operational and Disposal Plans: A Step-by-Step Guide

This section provides a procedural workflow for the safe handling and disposal of this compound.

Experimental Protocol: General Handling Procedure
  • Preparation:

    • Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment as detailed above.

  • Handling:

    • Avoid the formation and inhalation of dust.[3][7]

    • When weighing the solid, do so in a ventilated enclosure or fume hood.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[9]

  • Accidental Release Measures:

    • In case of a spill, evacuate unnecessary personnel from the area.[1][9]

    • Ensure adequate ventilation.[1][9]

    • For a solid spill, carefully sweep or vacuum the material into a suitable, closed container for disposal.[2][7] Avoid generating dust.[3][7]

    • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

    • Prevent the substance from entering drains or public waters.[1][9]

  • Disposal Plan:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Contaminated materials, including gloves and empty containers, should be placed in a sealed container and disposed of as chemical waste.

    • Do not dispose of down the drain unless explicitly permitted by local regulations.[1][7]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution weigh->dissolve first_aid First Aid weigh->first_aid If Exposure Occurs decontaminate 5. Decontaminate Work Area dissolve->decontaminate After Experiment dissolve->first_aid If Exposure Occurs dispose_waste 6. Dispose of Waste decontaminate->dispose_waste spill Spill Response dispose_waste->spill If Spill Occurs

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.